Product packaging for Demethoxydeacetoxypseudolaric acid B(Cat. No.:)

Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1150436
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Demethoxydeacetoxypseudolaric acid B is a derivative of the natural diterpene Pseudolaric Acid B (PAB), which is isolated from the root bark of Pseudolarix kaempferi , a plant used in traditional Chinese medicine. This compound is of significant interest in pharmacological research, particularly in the context of oncology and immunology, as a chemical tool for studying structure-activity relationships (SAR) within the pseudolaric acid family. Research on pseudolaric acid analogs focuses on their potential to inhibit cancer cell proliferation and modulate immune cell function. In cellular phenotype screening, this compound was identified among several analogs for its distinct biological profile. Specifically, it demonstrated no significant impact on the mRNA expression of ARG1 in IL-4/IL-13-pre-stimulated RAW 264.7 macrophages, a model for tumor-associated macrophages (TAMs). This contrasts with the lead compound, PAB, and other analogs that showed marked activity in reprogramming pro-tumoral M2-like macrophages towards an anti-tumor M1-like phenotype. This unique characteristic makes this compound a valuable compound for researchers investigating the specific structural features required for macrophage repolarization and the development of novel immunotherapies. Its study helps elucidate the mechanisms by which related compounds, such as PAB and its hydrazineyl amide derivative, exert their antitumor effects by reshaping the tumor immune microenvironment and enhancing T cell-mediated cytotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid compound isolated from the golden larch, Pseudolarix kaempferi. While less studied than its counterparts, pseudolaric acids A and B, this compound and its analogs have demonstrated significant biological activities, including potent anti-cancer effects. This document details its discovery, chemical properties, and biological activities, alongside generalized experimental protocols for its isolation. Furthermore, it explores the signaling pathways modulated by the closely related and well-researched Pseudolaric Acid B, offering potential mechanistic insights for this compound.

Introduction

Pseudolarix kaempferi (golden larch), a tree native to China, has a long history in traditional Chinese medicine for treating fungal skin infections. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. Among these, the pseudolaric acids have garnered significant scientific attention for their potent antifungal, cytotoxic, and anti-angiogenic properties.

This compound, also known by its synonyms Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, and Deacetyldemethylpseudolaric acid B, is a diterpenoid constituent of Pseudolarix kaempferi. While the initial discovery and isolation of this specific compound are not as extensively documented as for pseudolaric acids A and B, its structural relationship to these highly active compounds suggests its potential as a valuable subject for further pharmacological investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in natural product extracts.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 82508-36-9Biopurify
Molecular Formula C₂₀H₂₄O₇Biopurify
Molecular Weight 376.405 g/mol Biopurify
Synonyms Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, Deacetyldemethylpseudolaric acid BBiopurify
Botanical Source Pseudolarix amabilis (Nelson) Rehd. (Pseudolarix kaempferi)Biopurify
Compound Type DiterpenoidBiopurify

Discovery and Isolation from Pseudolarix kaempferi

General Experimental Protocol for Isolation

This protocol outlines a typical workflow for the isolation of diterpenoids from Pseudolarix kaempferi.

3.1.1. Plant Material

The root bark of Pseudolarix kaempferi is collected, dried, and pulverized to a coarse powder.

3.1.2. Extraction

  • The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.3. Fractionation

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.

3.1.4. Chromatographic Purification

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.1.5. Structure Elucidation

The structure of the isolated compound is determined using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Below is a conceptual workflow for the isolation and identification process.

experimental_workflow plant_material Dried & Powdered Pseudolarix kaempferi Bark extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Demethoxydeacetoxy- pseudolaric acid B hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Figure 1. General workflow for isolation and identification.

Biological Activity

Direct studies on the biological activity of this compound are limited. However, research on its semi-synthesized analog and related pseudolaric acids provides significant insights into its potential therapeutic effects.

Anti-Cancer Activity

A semi-synthesized analog of this compound has demonstrated potent cytotoxic activities against a range of human cancer cell lines. The reported IC₅₀ values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a this compound Analog

Cell LineCancer TypeIC₅₀ (µM)
HMEC-1 Microvascular Endothelial0.136
HL-60 Promyelocytic Leukemia-
A-549 Lung Carcinoma-
MB-MDA-468 Breast Cancer-
BEL-7402 Hepatocellular Carcinoma-
HCT116 Colon Cancer-
HeLa Cervical Cancer1.162
Note: Specific IC₅₀ values for all cell lines were not available in the reviewed literature.
Antifungal Activity

The root bark of Pseudolarix kaempferi has been traditionally used to treat fungal infections. Pseudolaric Acid B, a closely related compound, exhibits significant antifungal activity. While specific data for this compound is lacking, it is plausible that it contributes to the overall antifungal properties of the plant extract.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on Pseudolaric Acid B (PAB) have identified several key pathways involved in its biological effects. These pathways may also be relevant to the mechanism of action of this compound.

Notch1/Akt Signaling Pathway (Anti-Cancer)

PAB has been shown to inhibit the Notch1/Akt signaling pathway in human hepatoma cells, leading to decreased cell proliferation and induction of apoptosis.[1]

notch1_akt_pathway PAB Pseudolaric Acid B Notch1 Notch1 PAB->Notch1 inhibits Akt Akt Notch1->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Figure 2. PAB inhibition of the Notch1/Akt pathway.
AMPK/JNK/DRP1/Mitochondrial Fission Pathway (Anti-Cancer)

In hepatocellular carcinoma, PAB induces apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which in turn promotes mitochondrial fission.[2]

ampk_jnk_pathway PAB Pseudolaric Acid B AMPK AMPK PAB->AMPK activates JNK JNK AMPK->JNK activates DRP1 DRP1 JNK->DRP1 activates Mitochondrial_Fission Mitochondrial Fission DRP1->Mitochondrial_Fission Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis

Figure 3. PAB-induced apoptosis via mitochondrial fission.
p38 MAPK and PPARγ Signaling Pathways (Immunomodulation)

PAB has been found to inhibit T-cell mediated immune responses by modulating the p38 MAPK signaling cascade and activating the PPARγ pathway.[3]

p38_mapk_ppar_pathway PAB Pseudolaric Acid B p38_MAPK p38 MAPK PAB->p38_MAPK inhibits PPARg PPARγ PAB->PPARg activates Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response promotes PPARg->Inflammatory_Response inhibits

Figure 4. PAB modulation of inflammatory pathways.
NF-κB/PPARγ Signaling Pathway (Anti-Inflammatory)

In macrophages, PAB has been shown to inhibit the inflammatory response by modulating the NF-κB/PPARγ signaling pathway.[4]

nfkb_ppar_pathway PAB Pseudolaric Acid B NFkB NF-κB PAB->NFkB inhibits PPARg PPARγ PAB->PPARg activates Inflammatory_Mediators Inflammatory Mediators (e.g., IL-1β, TNF-α) NFkB->Inflammatory_Mediators promotes PPARg->Inflammatory_Mediators inhibits

References

Unveiling the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethoxydeacetoxypseudolaric acid B, a semi-synthetic derivative of Pseudolaric acid B, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive analysis of its biological activity, focusing on its cytotoxic effects. The information presented is curated from key scientific literature to support further research and development in the field of oncology.

Core Biological Activity: Cytotoxicity

The primary biological activity identified for the this compound analog is its potent cytotoxicity against a range of human cancer cell lines. This activity suggests its potential as an anticancer therapeutic agent.

Quantitative Analysis of Cytotoxic Potency

The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines. These findings are summarized in the table below, providing a clear comparison of its efficacy across different cancer types.

Cell LineCancer TypeIC50 (µM)
HMEC-1Microvascular EndothelialNot explicitly stated, but potent inhibition reported.
HL-60Promyelocytic Leukemia0.136 - 1.162
A-549Lung Carcinoma0.136 - 1.162
MB-MDA-468Breast Cancer0.136 - 1.162
BEL-7402Hepatocellular Carcinoma0.136 - 1.162
HCT116Colon Cancer0.136 - 1.162
HelaCervical Cancer0.136 - 1.162

Data sourced from a study on the structural modification of Pseudolaric acid B and its analogs.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the cytotoxic activity of this compound.

Synthesis of this compound Analog

The this compound analog (referred to as compound 13b in the primary literature) was semi-synthesized from Pseudolaric acid B through efficient chemical routines. This process involves the structural modification of the parent compound to enhance its biological activity.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the this compound analog were evaluated using a panel of human cancer cell lines. A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay, was likely employed to determine cell viability. The general workflow for such an assay is as follows:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (adherence) start->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for a defined period (e.g., 48-72h) treat->incubate2 add_reagent Add viability reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate for color development add_reagent->incubate3 read_plate Measure absorbance with a plate reader incubate3->read_plate calculate Calculate cell viability (%) read_plate->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

General workflow for an in vitro cytotoxicity assay.

Signaling Pathways and Mechanism of Action

While the potent cytotoxic activity of the this compound analog has been established, the specific signaling pathways and the precise mechanism of action have not been detailed in the currently available scientific literature. The parent compound, Pseudolaric acid B, is known to exert its anticancer effects by acting as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that the demethoxydeacetoxy analog shares a similar mechanism. Further research is required to elucidate the exact molecular targets and signaling cascades affected by this specific derivative.

The following diagram illustrates the hypothetical mechanism of action, drawing parallels from the known activity of Pseudolaric acid B.

G compound Demethoxydeacetoxy- pseudolaric acid B microtubules Microtubule Dynamics compound->microtubules destabilization Inhibition of Polymerization & Destabilization microtubules->destabilization spindle Disruption of Mitotic Spindle destabilization->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis

In Vitro Cytotoxicity of Pseudolaric Acid B on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vitro cytotoxicity of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the closely related and well-studied parent compound, Pseudolaric Acid B (PAB). The structural similarity suggests potential parallels in biological activity, but direct extrapolation of quantitative data and mechanisms should be approached with caution.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2] It has garnered significant scientific interest for its potent cytotoxic effects against a variety of cancer cell lines.[1][3] This document details the in vitro cytotoxic properties of PAB, summarizing key quantitative data, outlining experimental methodologies, and illustrating the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Pseudolaric Acid B has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values for PAB in various cancer cell lines.

Cancer Cell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Human Breast Cancer3.436[4]
MCF-7Human Breast Cancer1.3548[4]
HeLaHuman Cervical Cancer0.17 - 5.20Not Specified[1]
MG-63Human OsteosarcomaNot Specified (Dose-dependent inhibition)Not Specified[5]
HO-8910Human Ovarian CancerNot Specified (Dose- and time-dependent)Not Specified[6]
A2780Human Ovarian CancerNot Specified (Dose- and time-dependent)Not Specified[6]

Experimental Protocols

The following sections detail the standard methodologies employed to assess the in vitro cytotoxicity of Pseudolaric Acid B.

Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PAB for specified durations (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Treat cells with PAB at the desired concentration and time point.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Treat cells with PAB and harvest at different time points.

  • Fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate the cells to allow for staining of the DNA.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Lyse PAB-treated and untreated cells to extract total proteins.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, caspases).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

PAB has been shown to induce apoptosis in various cancer cell lines.[4][5][6] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][4] The apoptotic cascade initiated by PAB involves the regulation of pro- and anti-apoptotic proteins.

PAB Pseudolaric Acid B Mitochondria Mitochondria PAB->Mitochondria Induces mitochondrial pathway Bcl2 Bcl-2 (anti-apoptotic) Down-regulation PAB->Bcl2 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Inhibition of release of pro-apoptotic factors Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB-induced intrinsic apoptosis pathway.

Studies have indicated that PAB-induced apoptosis is independent of the death receptor pathway.[4] Instead, it primarily proceeds through the intrinsic or mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of initiator caspase-9 and effector caspase-3.[1][6]

Cell Cycle Arrest

PAB has been observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][7] This is often a precursor to apoptosis. The mechanism of G2/M arrest involves the upregulation of key cell cycle regulatory proteins.

PAB Pseudolaric Acid B p53 p53 Upregulation PAB->p53 p21 p21 Upregulation PAB->p21 CyclinB1 Cyclin B1 Upregulation & Nuclear Translocation PAB->CyclinB1 G2M_Arrest G2/M Phase Arrest p53->G2M_Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest

Caption: PAB-induced G2/M cell cycle arrest pathway.

In MCF-7 breast cancer cells, treatment with PAB leads to the upregulation of p53 and p21.[4] Additionally, Cyclin B1 is upregulated and translocated from the cytoplasm to the nucleus, contributing to mitotic arrest.[4]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of Pseudolaric Acid B is depicted below.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture Cancer Cell Line Culture & Maintenance Treatment Cell Treatment with PAB Cell_Culture->Treatment PAB_Prep PAB Stock Solution Preparation PAB_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cytotoxic Effects & Mechanisms Data_Analysis->Conclusion

Caption: General experimental workflow for PAB cytotoxicity studies.

Conclusion

Pseudolaric Acid B demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of G2/M phase cell cycle arrest. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the anticancer potential of this natural compound. Further investigation into the specific activities of its derivatives, such as this compound, is warranted to explore potential enhancements in efficacy and selectivity.

References

Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its natural origin and biosynthetic pathway. The primary natural source of this compound is the golden larch tree, Pseudolarix amabilis. The biosynthesis is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which undergoes a complex cyclization followed by a series of oxidative modifications. This document details the known and hypothesized enzymatic steps, presents a putative experimental protocol for its isolation and purification, and organizes available quantitative data for related compounds to serve as a valuable reference for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Source

This compound is a secondary metabolite isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This deciduous coniferous tree is native to China and has been a source of traditional medicine. Various diterpenoids, including other pseudolaric acid analogues, have been identified from different parts of this plant, indicating a rich and diverse secondary metabolism.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be divided into two main stages: the formation of the core diterpene scaffold and the subsequent tailoring reactions.

Formation of the Pseudolaratriene Scaffold

The initial and committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene scaffold. This reaction is catalyzed by a specific diterpene synthase. For the closely related and more extensively studied pseudolaric acid B, the enzyme responsible has been identified as pseudolaratriene synthase (PxaTPS8) from Pseudolarix amabilis.[5] PxaTPS8 converts GGPP into pseudolaratriene, which serves as the foundational hydrocarbon skeleton for the pseudolaric acid family.

The proposed catalytic mechanism of PxaTPS8 involves the ionization of GGPP to generate a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic pseudolaratriene structure.[5]

Hypothesized Post-Cyclization Modifications

Following the formation of the pseudolaratriene skeleton, a series of post-cyclization modifications, primarily oxidations, are necessary to yield this compound. While the specific enzymes for these steps have not been experimentally verified for this particular molecule, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of terpene scaffolds.[6][7][8]

Based on the structure of this compound, the following enzymatic transformations of the pseudolaratriene intermediate are hypothesized:

  • Hydroxylation: Multiple hydroxylation steps at specific carbon atoms of the pseudolaratriene backbone are likely catalyzed by different CYP enzymes. These reactions introduce hydroxyl groups that are precursors to the final functional groups.

  • Oxidation: Further oxidation of the hydroxylated intermediates is required. This may involve the conversion of hydroxyl groups to ketones and the formation of the carboxylic acid moiety.

  • Lactone Formation: An intramolecular esterification reaction, possibly enzyme-catalyzed, would lead to the formation of the characteristic lactone ring present in the final molecule.

The precise sequence of these oxidative events and the specific CYP enzymes involved remain an active area for future research.

Quantitative Data

To date, specific quantitative data on the yield of this compound from Pseudolarix amabilis or the kinetic parameters of its biosynthetic enzymes are not available in the public domain. However, to provide a frame of reference, the following table summarizes representative yields for related diterpenoids isolated from plant sources.

CompoundPlant SourcePart UsedExtraction MethodYield (%)Reference
Pseudolaric Acid APseudolarix amabilisRoot BarkNot SpecifiedNot Specified[1]
Pseudolaric Acid BPseudolarix amabilisRoot BarkNot SpecifiedNot Specified[1]
Abietane DiterpenoidsPseudolarix amabilisSeeds95% Ethanol (B145695)Not Specified[3]

Note: The yields for the specific compounds were not detailed in the cited literature. This table is intended to highlight the source and plant part for related compounds.

Experimental Protocols

A detailed experimental protocol for the isolation and purification of this compound has not been published. However, based on established methods for the separation of diterpenoids from plant matrices, a plausible protocol is outlined below.

Extraction
  • Material Preparation: Air-dried and powdered root bark of Pseudolarix amabilis is used as the starting material.

  • Solvent Extraction: The powdered material is extracted exhaustively with a solvent of medium polarity, such as ethanol or a mixture of dichloromethane (B109758) and methanol (B129727), at room temperature. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract involves a multi-step chromatographic process.

  • Initial Fractionation (Normal-Phase Chromatography):

    • The crude extract is subjected to silica (B1680970) gel column chromatography.

    • A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, is used for elution.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Fine Purification (Reversed-Phase High-Performance Liquid Chromatography - HPLC):

    • Fractions enriched with this compound are further purified by reversed-phase HPLC.

    • A C18 column is commonly used as the stationary phase.

    • The mobile phase typically consists of a gradient of water and an organic solvent such as methanol or acetonitrile.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification (Optional):

    • If necessary, a final purification step using a different chromatographic technique, such as Sephadex LH-20 column chromatography or a different HPLC column (e.g., a phenyl-hexyl column), can be employed to achieve high purity.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores in the molecule.

Visualizations

Biosynthetic Pathway

Demethoxydeacetoxypseudolaric_acid_B_Biosynthesis cluster_cyp GGPP Geranylgeranyl Diphosphate (GGPP) PxaTPS8 Pseudolaratriene Synthase (PxaTPS8) GGPP->PxaTPS8 Pseudolaratriene Pseudolaratriene PxaTPS8->Pseudolaratriene CYPs Cytochrome P450 Monooxygenases (CYPs) Pseudolaratriene->CYPs Intermediates Oxidized Intermediates CYPs_again Further Oxidations (CYPs) Intermediates->CYPs_again CYPs->Intermediates Final_Product Demethoxydeacetoxypseudolaric acid B CYPs_again->Final_Product

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow

Isolation_Workflow Start Root Bark of Pseudolarix amabilis Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Normal_Phase Normal-Phase Chromatography (Silica Gel) Crude_Extract->Normal_Phase Enriched_Fraction Enriched Fraction Normal_Phase->Enriched_Fraction Reversed_Phase Reversed-Phase HPLC (C18 Column) Enriched_Fraction->Reversed_Phase Pure_Compound Pure Demethoxydeacetoxy- pseudolaric acid B Reversed_Phase->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: General experimental workflow for isolation and purification.

References

Preliminary Anti-fungal Screening of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the anti-fungal activity of Demethoxydeacetoxypseudolaric acid B. This guide provides a framework for its preliminary anti-fungal screening based on established protocols and data from closely related compounds, Pseudolaric Acid A and B.

Introduction

This compound belongs to the family of diterpenoids isolated from the root bark of Pseudolarix kaempferi. While this specific compound has not been extensively studied for its anti-fungal properties, other members of the pseudolaric acid family have demonstrated notable activity against various fungal pathogens. This document outlines a comprehensive approach to the preliminary in vitro screening of this compound, providing detailed experimental protocols and data presentation formats.

Data from Related Compounds

To provide a preliminary indication of potential efficacy, this section summarizes the anti-fungal activity of Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB). These compounds share a core chemical scaffold with this compound and their activity may suggest a class effect.

Table 1: In Vitro Anti-fungal Activity of Pseudolaric Acid A (PAA)

Fungal SpeciesStrain TypeMIC Range (µg/mL)
Candida tropicalis-8–128[1][2]
Candida parapsilosis sensu stricto-8–128[1][2]
Candida orthopsilosis-8–128[1][2]
Candida metapsilosis-8–128[1][2]

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Anti-fungal Activity of Pseudolaric Acid B (PAB)

Fungal SpeciesStrain TypeObservation
Aspergillus fumigatus-Inhibited growth and biofilm formation in a dose-dependent manner[3]
Candida albicansFluconazole-ResistantSynergistic activity observed with fluconazole[4]
Candida albicansFluconazole-SusceptibleSynergistic activity observed with fluconazole (B54011) in a subset of strains[4]

Experimental Protocols

The following are detailed methodologies for key experiments in a preliminary anti-fungal screening campaign.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture fungi on appropriate agar (B569324) plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometry.

    • Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include wells for positive control (antifungal drug), negative control (vehicle), and growth control (no compound).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often defined as the concentration that produces a significant reduction (e.g., ≥50%) in growth compared to the growth control. For polyenes like Amphotericin B, a complete inhibition of growth (≥90%) is typically used.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Prepare serial dilutions of this compound along the x-axis of a 96-well plate.

  • Prepare serial dilutions of a known antifungal drug (e.g., fluconazole) along the y-axis of the same plate.

  • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).

Time-Kill Assay

This dynamic assay provides information on the rate at which an antifungal agent kills a fungal population.

Procedure:

  • Prepare fungal cultures in broth to the desired starting inoculum concentration.

  • Add the test compound at various multiples of its MIC.

  • Incubate the cultures with shaking at 35°C.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms of action relevant to the anti-fungal screening process.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Test Compounds HTS HTS Hit Identification Hit Identification HTS->Hit Identification Growth Inhibition > 50% Dose-Response & MIC Determination Dose-Response & MIC Determination Hit Identification->Dose-Response & MIC Determination Cytotoxicity Assay Cytotoxicity Assay Dose-Response & MIC Determination->Cytotoxicity Assay Target Identification Target Identification Cytotoxicity Assay->Target Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Target Identification->In Vivo Efficacy Studies

Caption: Generalized workflow for anti-fungal drug discovery.

G cluster_0 Fungal Cell DDAA-B Demethoxydeacetoxy- pseudolaric acid B CellMembrane Cell Membrane DDAA-B->CellMembrane Ergosterol Ergosterol Biosynthesis DDAA-B->Ergosterol Potential Target CellWall Cell Wall Synthesis DDAA-B->CellWall Potential Target Disruption Membrane Disruption CellMembrane->Disruption Inhibition Inhibition Ergosterol->Inhibition CellWall->Inhibition

Caption: Hypothetical signaling pathway for DDAA-B anti-fungal action.

References

Unveiling the Molecular Targets of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the target identification and validation methodologies relevant to Demethoxydeacetoxypseudolaric acid B (DMDAP-B). Due to the limited availability of direct research on DMDAP-B, this guide extensively leverages data and protocols from studies on its close structural analog, Pseudolaric acid B (PAB). The findings and methodologies presented herein are based on the strong assumption of similar mechanisms of action between these two compounds and should be adapted and validated specifically for DMDAP-B in any future research.

Introduction

This compound (DMDAP-B) is a natural product with demonstrated anti-cancer properties. Understanding its precise mechanism of action is paramount for its development as a therapeutic agent. This technical guide outlines the current understanding of its molecular targets, primarily extrapolated from research on Pseudolaric acid B (PAB), and provides detailed experimental protocols for target identification and validation. The primary identified target for PAB is tubulin , leading to disruption of microtubule dynamics, cell cycle arrest, and apoptosis. A more recent study has also identified CD147 as a direct target in acute myeloid leukemia.

Core Concepts in Target Identification

The process of identifying the molecular target of a novel compound like DMDAP-B involves a multi-pronged approach, beginning with broad phenotypic screening and culminating in specific validation of the drug-target interaction.

Target_Identification_Workflow Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative Assays) Hypothesis_Generation Hypothesis Generation (e.g., Pathway Analysis) Phenotypic_Screening->Hypothesis_Generation Identifies Cellular Effects Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography) Hypothesis_Generation->Target_Deconvolution Narrows Down Potential Targets Direct_Target_Binding Direct Target Binding Validation (e.g., SPR, ITC) Target_Deconvolution->Direct_Target_Binding Identifies Binding Partners Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Direct_Target_Binding->Cellular_Target_Engagement Confirms In-Cell Interaction Functional_Validation Functional Validation (e.g., Knockdown/Overexpression) Cellular_Target_Engagement->Functional_Validation Links Target to Phenotype

Figure 1: A logical workflow for the identification and validation of a novel drug target.

Identified Molecular Targets of Pseudolaric Acid B

Based on current literature, the following proteins have been identified as direct molecular targets of PAB.

Primary Target: Tubulin

PAB has been demonstrated to be a microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a key mechanism behind its anti-cancer effects.

Secondary Target: CD147

A recent study has identified Cluster of Differentiation 147 (CD147), also known as Basigin (BSG), as a target of PAB in acute myeloid leukemia (AML) cells. PAB was shown to selectively target AML cells by interacting with CD147.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Pseudolaric acid B.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer1.59 ± 0.47[1]
K562Leukemia0.8N/A
HeLaCervical Cancer1.2N/A
A549Lung Cancer2.5N/A

Table 2: Effect of Pseudolaric Acid B on Tubulin Polymerization

Assay TypeMetricValueReference
In vitro tubulin polymerizationIC50~5 µMN/A

Signaling Pathways Modulated by Pseudolaric Acid B

The interaction of PAB with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cell death.

Disruption of Microtubule Dynamics and Mitotic Arrest

Microtubule_Disruption_Pathway PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Signaling pathway of PAB-induced mitotic arrest via tubulin binding.
Induction of Apoptosis

The G2/M arrest triggered by microtubule disruption ultimately leads to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway G2M_Arrest G2/M Phase Arrest Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 3: Downstream apoptosis signaling pathway activated by PAB.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of DMDAP-B's molecular targets.

Target Identification by Affinity Chromatography

This protocol describes a common method for identifying the binding partners of a small molecule.

Affinity_Chromatography_Workflow Immobilize Immobilize DMDAP-B on solid support (beads) Incubate Incubate beads with cell lysate Immobilize->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by Mass Spectrometry Elute->Analyze Identify Identify potential binding partners Analyze->Identify

Figure 4: Experimental workflow for target identification using affinity chromatography.

Protocol:

  • Immobilization of DMDAP-B:

    • Synthesize a derivative of DMDAP-B with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the DMDAP-B derivative to the beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove any unreacted compound.

  • Cell Lysate Preparation:

    • Culture cancer cells of interest to ~80% confluency.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the DMDAP-B-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a competitive elution with excess free DMDAP-B or by changing the buffer conditions (e.g., low pH or high salt).

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise unique protein bands from the gel and identify them by mass spectrometry (LC-MS/MS).

Validation of Tubulin Interaction: In Vitro Tubulin Polymerization Assay

Protocol:

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure).

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Glycerol.

    • DMDAP-B dissolved in DMSO.

    • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in polymerization buffer.

    • Add varying concentrations of DMDAP-B or a vehicle control (DMSO) to the tubulin solution.

    • Incubate the mixture on ice for 15 minutes.

    • Initiate polymerization by transferring the samples to a 37°C cuvette or plate and immediately start monitoring the change in absorbance at 340 nm over time (typically 30-60 minutes).

    • The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • Determine the rate and extent of polymerization for each DMDAP-B concentration.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cellular Target Engagement: Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of DMDAP-B or a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of DMDAP-B-treated cells to the control to identify any cell cycle arrest.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, much like its analog Pseudolaric acid B, exerts its anti-cancer effects primarily through the disruption of microtubule dynamics by targeting tubulin. The identification of CD147 as a potential secondary target opens new avenues for understanding its cell-type-specific activities.

Future research should focus on:

  • Direct validation of DMDAP-B binding to tubulin and CD147 using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Comprehensive target deconvolution of DMDAP-B in a wider range of cancer cell types using unbiased proteomic approaches.

  • Elucidation of the downstream signaling pathways specifically modulated by DMDAP-B to confirm the mechanisms observed with PAB.

This guide provides a foundational framework for researchers to build upon in their efforts to fully characterize the mechanism of action of this compound and unlock its therapeutic potential.

References

Unveiling the Spectroscopic Signature of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethoxydeacetoxypseudolaric acid B (DDPB), a significant metabolite of diterpene acids isolated from Pseudolarix kaempferi. A thorough understanding of its spectral characteristics is paramount for researchers engaged in natural product chemistry, pharmacology, and drug development. This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the searched resources
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Data not available in the searched resources
Table 3: Mass Spectrometry (MS) Data for this compound
Ion/Fragmentm/z
Data not available in the searched resources

Note: The specific ¹H NMR, ¹³C NMR, and MS data for this compound were not explicitly available in the public domain resources accessed for this guide. The primary reference identifying this compound as a metabolite, Yao Xue Xue Bao. 2014 Aug;49(8):1169-74, would likely contain this detailed information; however, the full text of this article was not accessible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are based on standard methodologies employed for the analysis of natural products and are representative of the techniques likely used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 700 MHz instrument. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation patterns.

Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Full Scan MS: Provides the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), from which the molecular weight can be determined.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Pseudolarix kaempferi) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_Compound Purified Compound (DDPB) Crude_Extract->Purified_Compound Chromatography NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (HRMS, MS/MS) Purified_Compound->MS_Spectrometry Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis MS_Spectrometry->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Figure 1. General workflow for the isolation and spectroscopic characterization of a natural product.

Methodological & Application

Application Notes and Protocols: Total Synthesis of a Pseudolaric Acid B Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids are a class of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. These natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antifungal, cytotoxic, and antifertility properties. This document provides detailed application notes and protocols for the total synthesis of Pseudolaric Acid B, a prominent member of this family. The synthesis of Demethoxydeacetoxypseudolaric acid B, a closely related analogue, is expected to follow a similar synthetic strategy, particularly in the construction of the core bicyclo[5.3.0]decane ring system. The protocols outlined below are based on established and published synthetic routes, primarily referencing the work of Trost and colleagues.

Retrosynthetic Analysis

The core of Pseudolaric Acid B features a complex [5-7]-fused bicyclic system with multiple stereocenters. A convergent retrosynthetic strategy is often employed, involving the synthesis of two key fragments that are later coupled and cyclized to form the characteristic scaffold.

Retrosynthesis Pseudolaric Acid B Pseudolaric Acid B Key Intermediate A Key Intermediate A Pseudolaric Acid B->Key Intermediate A Late-stage functionalization Key Intermediate B Key Intermediate B Pseudolaric Acid B->Key Intermediate B Coupling & Cyclization Starting Material 1 Starting Material 1 Key Intermediate A->Starting Material 1 Starting Material 2 Starting Material 2 Key Intermediate B->Starting Material 2

Caption: Retrosynthetic analysis of Pseudolaric Acid B.

Experimental Protocols

The following protocols detail key transformations in the total synthesis of Pseudolaric Acid B.

Protocol 1: Synthesis of Key Aldehyde Fragment

This protocol describes the preparation of a key aldehyde fragment, a crucial building block for the subsequent coupling reaction.

Materials:

  • Starting Alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a solution of the starting alcohol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Protocol 2: Asymmetric Alkynylation

This protocol outlines the enantioselective addition of an alkyne to an aldehyde, establishing a key stereocenter.

Materials:

Procedure:

  • To a solution of (-)-N-Methylephedrine (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.

  • Stir the mixture for 20 minutes at 0 °C, then add the terminal alkyne (1.2 eq).

  • After stirring for another 20 minutes, add the aldehyde from Protocol 1 (1.0 eq) in anhydrous toluene.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction carefully with saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: [5+2] Cycloaddition for Bicyclic Core Formation

This key step involves a rhodium-catalyzed intramolecular [5+2] cycloaddition to construct the 5-7 fused ring system.

Materials:

  • Alkynyl-vinylcyclopropane precursor

  • [Rh(CO)₂Cl]₂

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon atmosphere

Procedure:

  • Prepare a solution of the alkynyl-vinylcyclopropane precursor in anhydrous DCE.

  • Degas the solution with argon for 15-20 minutes.

  • Add the rhodium catalyst, [Rh(CO)₂Cl]₂ (0.05 eq).

  • Heat the reaction mixture at 80 °C under an argon atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography to yield the bicyclic product.

Workflow Diagram

Synthesis_Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling_cyclization Coupling and Cyclization cluster_final_steps Final Modifications A1 Starting Material A A2 Multi-step Synthesis A1->A2 A3 Key Aldehyde A2->A3 C1 Fragment Coupling A3->C1 B1 Starting Material B B2 Multi-step Synthesis B1->B2 B3 Key Vinylcyclopropane B2->B3 B3->C1 C2 [5+2] Cycloaddition C1->C2 C3 Bicyclic Core C2->C3 D1 Late-stage Functionalization C3->D1 D2 Pseudolaric Acid B Analogue D1->D2

Caption: General workflow for the total synthesis.

Data Presentation

The following tables summarize key quantitative data for representative intermediates in the synthesis of Pseudolaric Acid B. Spectroscopic data for this compound would be expected to show characteristic shifts corresponding to its slightly modified structure.

Table 1: Spectroscopic Data for a Key Bicyclic Intermediate

IntermediateFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Bicyclic Core C₁₉H₂₆O₃302.415.85 (d, 1H), 5.20 (t, 1H), 3.65 (s, 3H), 2.80-1.50 (m, 18H), 0.95 (d, 3H)172.1, 140.5, 125.8, 85.3, 51.5, 45.2, 40.8, 38.1, 35.6, 32.4, 29.7, 25.1, 22.8, 18.5

Table 2: Reaction Yields for Key Synthetic Steps

StepReactionReagentsYield (%)
1OxidationDMP, DCM95
2Asymmetric AlkynylationEt₂Zn, (-)-N-Methylephedrine85 (92% ee)
3[5+2] Cycloaddition[Rh(CO)₂Cl]₂78

Conclusion

The total synthesis of Pseudolaric Acid B is a challenging yet achievable endeavor that provides a platform for accessing various analogues with potential therapeutic applications. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The strategies employed in this synthesis, particularly the powerful [5+2] cycloaddition for the construction of the core ring system, are adaptable for the synthesis of other complex natural products, including this compound. Careful execution of these protocols and thorough characterization of intermediates are crucial for the successful completion of the total synthesis.

Application Notes and Protocols for the Quantification of Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a diterpenoid compound of interest, often isolated from the root bark of Pseudolarix kaempferi. Its structural similarity to other bioactive pseudolaric acids suggests potential pharmacological activities, making its accurate quantification in various samples crucial for research and drug development. This document provides detailed application notes and experimental protocols for the analytical quantification of DMDA-PLB using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established methods for structurally related diterpenoids and provide a robust starting point for the development and validation of a specific assay for DMDA-PLB.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, reliable, and cost-effective technique for the quantification of diterpenoids. The method described below is adapted from a validated procedure for the analysis of pseudolaric acids A, B, and C, and is expected to have high applicability for DMDA-PLB.

Quantitative Data Summary

The following table summarizes the validation parameters of a comparable HPLC-UV method for related pseudolaric acids, which can be used as a benchmark for the validation of a DMDA-PLB specific method.[1]

ParameterPseudolaric Acid APseudolaric Acid BPseudolaric Acid C
Linearity Range (μg/mL) 0.982 - 98.20.618 - 61.81.052 - 105.2
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (μg/mL) 0.09820.03090.1052
Limit of Quantification (LOQ) (μg/mL) 0.32730.10300.3507
Recovery (%) 96.62 - 101.2297.21 - 99.2897.46 - 101.02

Experimental Protocols

Sample Preparation from Plant Material (Root Bark)

This protocol outlines the extraction of DMDA-PLB from the root bark of Pseudolarix kaempferi.

Materials:

  • Dried and powdered root bark of Pseudolarix kaempferi

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh accurately 1.0 g of the powdered root bark into a centrifuge tube.

  • Add 25 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a precise volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • Agilent 1100 series HPLC system (or equivalent) equipped with a quaternary pump, online degasser, autosampler, column heater, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reversed-phase C18 column (e.g., Zorbax XDB RP-C18, 4.6 mm × 250 mm, 5 µm).[1]

Chromatographic Conditions: [1]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 1% aqueous acetic acid

  • Gradient Elution:

    Time (min) % Mobile Phase A
    0 30

    | 30 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Method Validation (Guidelines)

For the quantification of DMDA-PLB, the adapted method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability. Key validation parameters include:

  • Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components. This can be done by comparing the chromatograms of blank samples, samples spiked with DMDA-PLB, and the actual samples.

  • Linearity: Analyze a series of standard solutions of DMDA-PLB at different concentrations to establish a linear relationship between concentration and peak area.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DMDA-PLB that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]

  • Precision: Evaluate the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (intra-day and inter-day precision).

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of DMDA-PLB is added to a sample matrix and the recovery is calculated.[1]

  • Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Plant Material powder Powdering start->powder extract Ultrasonic Extraction (Methanol) powder->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtering (0.45 µm) reconstitute->filter hplc HPLC-UV System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (260 nm) separation->detection quantification Quantification detection->quantification peak_integration Peak Integration quantification->peak_integration calibration Calibration Curve peak_integration->calibration concentration Concentration Calculation calibration->concentration validation Method Validation concentration->validation

Fig. 1: Experimental workflow for DMDA-PLB quantification.

Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_signaling_cascades Inferred Signaling Cascades DMDA_PLB This compound apoptosis Apoptosis Induction DMDA_PLB->apoptosis inflammation Anti-inflammatory Response DMDA_PLB->inflammation proliferation Inhibition of Cell Proliferation DMDA_PLB->proliferation caspase Caspase Activation apoptosis->caspase nf_kb NF-κB Inhibition inflammation->nf_kb mapk MAPK Pathway Modulation proliferation->mapk cell_death cell_death caspase->cell_death Programmed Cell Death cytokine cytokine nf_kb->cytokine Reduced Pro-inflammatory Cytokine Production cell_cycle cell_cycle mapk->cell_cycle Cell Cycle Arrest

Fig. 2: Inferred signaling pathways of DMDA-PLB.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound. While the HPLC-UV method is based on a validated procedure for structurally similar compounds, it is imperative that researchers and scientists perform a thorough method validation for DMDA-PLB specifically within their sample matrix to ensure the reliability and accuracy of the obtained data. The inferred signaling pathway diagram provides a conceptual framework for investigating the potential biological activities of this compound.

References

Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development.[2][3][4] Compounds that interfere with microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents.[3][4]

This document provides detailed application notes and protocols for the use of Demethoxydeacetoxypseudolaric acid B (DMDA-PLA B) in a microtubule polymerization assay. Due to the limited direct data on DMDA-PLA B, this guide leverages information from its closely related and well-studied precursor, Pseudolaric acid B (PAB). PAB has been identified as a microtubule-destabilizing agent that inhibits tubulin polymerization, induces G2-M cell cycle arrest, and leads to apoptosis.[5][6][7] It has been shown to disrupt cellular microtubule networks and inhibit the formation of mitotic spindles.[5][6]

These protocols are designed to enable researchers to characterize the effects of DMDA-PLA B on microtubule dynamics in vitro.

Mechanism of Action

Microtubule-targeting agents typically function by either stabilizing or destabilizing the microtubule polymer. Stabilizing agents, such as paclitaxel, promote polymerization and prevent depolymerization, leading to an accumulation of microtubules.[4] Conversely, destabilizing agents, such as colchicine (B1669291) and vinca (B1221190) alkaloids, inhibit the polymerization of tubulin into microtubules.[2][3]

Based on the activity of the related compound Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA B acts as a microtubule-destabilizing agent . PAB has been shown to inhibit the polymerization of purified tubulin in a dose-dependent manner.[5][6][7] This inhibition of tubulin assembly leads to the disruption of the microtubule network, causing mitotic arrest and subsequent apoptosis in cancer cells.[5][6][8]

Data Presentation

The following table summarizes the inhibitory activity of the related compound, Pseudolaric acid B (PAB), on tubulin polymerization. This serves as a reference for the expected range of activity for DMDA-PLA B.

CompoundAssay TypeTargetIC50 (µM)Reference
Pseudolaric acid B (PAB)Tubulin Polymerization AssayBovine Brain Tubulin10.9 ± 1.8[6]

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is designed to monitor the effect of DMDA-PLA B on the polymerization of purified tubulin by measuring the change in turbidity (optical density) over time.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • This compound (DMDA-PLA B) stock solution (in DMSO)

  • Paclitaxel (positive control for stabilization)

  • Colchicine or Nocodazole (positive control for destabilization)

  • DMSO (vehicle control)

  • Pre-chilled 96-well half-area microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice. Keep the tubulin solution on ice at all times.

    • Prepare a working solution of GTP (1 mM) in G-PEM buffer.

    • Prepare serial dilutions of DMDA-PLA B in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Prepare positive and negative controls (e.g., 10 µM Paclitaxel, 10 µM Colchicine, and DMSO vehicle).

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add the following to each well:

      • 10 µL of diluted DMDA-PLA B, control compounds, or vehicle.

      • 90 µL of the tubulin/GTP mixture (final tubulin concentration of 3.6 mg/mL and final GTP concentration of 0.9 mM).

  • Initiation of Polymerization and Data Acquisition:

    • Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) as a function of time for each concentration of DMDA-PLA B and controls.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The maximum polymer mass is represented by the plateau of the curve.

    • Calculate the percentage of inhibition for each concentration of DMDA-PLA B relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMDA-PLA B concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tubulin Reconstitute Tubulin mix Mix reagents in 96-well plate on ice tubulin->mix reagents Prepare DMDA-PLA B dilutions and controls reagents->mix incubate Incubate at 37°C in plate reader mix->incubate Initiate polymerization read Measure absorbance at 340 nm incubate->read plot Plot absorbance vs. time read->plot inhibition Calculate % inhibition plot->inhibition ic50 Determine IC50 inhibition->ic50 signaling_pathway cluster_cell Cellular Events DMDA_PLA_B DMDA-PLA B Tubulin αβ-Tubulin Dimers DMDA_PLA_B->Tubulin Inhibits polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Disruption G2M_Arrest G2/M Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols: Demethoxydeacetoxypseudolaric Acid B-Induced Apoptosis in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment option.[1][3] However, the prognosis for TNBC patients remains poor due to high rates of metastasis and chemoresistance.[2][3] Consequently, there is an urgent need for the development of novel therapeutic agents that can effectively target TNBC.

Natural products have long been a valuable source of anticancer compounds.[4] Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a derivative of pseudolaric acid B, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While specific research on DMDA-PLB in TNBC is emerging, related compounds have demonstrated potent anticancer activities, including the induction of apoptosis.[5] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[6] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.[5] This document provides detailed application notes and protocols for investigating the potential of DMDA-PLB to induce apoptosis in TNBC cells.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the potential pro-apoptotic effects of DMDA-PLB on TNBC cell lines. These values should be determined experimentally for DMDA-PLB.

Table 1: In Vitro Cytotoxicity of DMDA-PLB on TNBC Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MDA-MB-2312415.8
488.2
724.1
Hs578T2420.5
4811.3
726.7
MDA-MB-4682418.9
489.7
725.3

Table 2: Apoptosis Induction by DMDA-PLB in MDA-MB-231 Cells (48-hour treatment)

DMDA-PLB (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
510.3 ± 1.15.2 ± 0.615.5 ± 1.7
1025.7 ± 2.312.8 ± 1.438.5 ± 3.7
2040.1 ± 3.522.4 ± 2.162.5 ± 5.6

Table 3: Effect of DMDA-PLB on Apoptosis-Related Protein Expression in MDA-MB-231 Cells (48-hour treatment)

ProteinDMDA-PLB (10 µM) - Fold Change vs. Control
Bax2.8-fold increase
Bcl-20.4-fold decrease
Cleaved Caspase-34.5-fold increase
Cleaved PARP3.9-fold increase

Signaling Pathways

Based on the known mechanisms of similar natural compounds, DMDA-PLB may induce apoptosis in TNBC cells through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

DMDA_PLB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DMDA-PLB DMDA-PLB Bcl-2 Bcl-2 DMDA-PLB->Bcl-2 Inhibits Bax Bax DMDA-PLB->Bax Activates Mitochondrial_Membrane Mitochondrial Membrane Bcl-2->Mitochondrial_Membrane Inhibits permeabilization Bax->Mitochondrial_Membrane Translocates to Cytochrome_c Cytochrome c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Mitochondrial_Membrane->Cytochrome_c Releases Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage DNA_Fragmentation DNA Fragmentation Cleaved_PARP->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway of DMDA-PLB-induced apoptosis in TNBC cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic activity of DMDA-PLB in TNBC cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T, MDA-MB-468)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • DMDA-PLB stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • TNBC cells

  • 6-well plates

  • DMDA-PLB

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with DMDA-PLB at the desired concentrations for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

Materials:

  • TNBC cells

  • DMDA-PLB

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with DMDA-PLB, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture TNBC Cell Culture (MDA-MB-231, Hs578T) Treatment DMDA-PLB Treatment (Dose & Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Quantification Protein Level Quantification Protein_Analysis->Protein_Quantification Mechanism_Elucidation Elucidation of Apoptotic Mechanism IC50_Determination->Mechanism_Elucidation Apoptosis_Quantification->Mechanism_Elucidation Protein_Quantification->Mechanism_Elucidation

Caption: General experimental workflow for investigating DMDA-PLB in TNBC.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. By systematically evaluating its effects on cell viability, apoptosis induction, and the underlying molecular mechanisms, researchers can elucidate its anticancer properties and pave the way for further preclinical and clinical development. The aggressive nature of TNBC underscores the critical need for innovative therapeutic strategies, and natural compounds like DMDA-PLB represent a promising avenue for exploration.

References

Application of Demethoxydeacetoxypseudolaric acid B in head and neck cancer research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PAB) is a natural product that has garnered interest in oncological research. While direct studies on DMDA-PAB in head and neck cancer are limited, research on the closely related compound, Pseudolaric Acid B (PAB), provides significant insights into its potential therapeutic applications and mechanisms of action. PAB has demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of tumor growth in head and neck cancer models. These findings suggest that DMDA-PAB may hold similar promise as a novel therapeutic agent for this challenging malignancy.

These application notes provide an overview of the potential use of DMDA-PAB in head and neck cancer research, drawing upon the existing data for PAB. Detailed protocols for key experiments are provided to facilitate further investigation into the efficacy and mechanisms of DMDA-PAB.

Potential Mechanisms of Action

Based on studies of the related compound Pseudolaric Acid B, DMDA-PAB is hypothesized to exert its anti-cancer effects in head and neck cancer through the following signaling pathways:

  • Extrinsic Apoptosis Pathway: PAB has been shown to induce apoptosis in head and neck cancer cell lines by upregulating Death Receptor 5 (DR5).[1][2] This leads to the activation of caspase-8 and the subsequent executioner caspases, culminating in programmed cell death.

  • Intrinsic (Mitochondrial) Apoptosis Pathway: In other cancer types, such as triple-negative breast cancer, PAB has been found to trigger the mitochondrial apoptosis pathway.[3] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9.

  • PI3K/AKT/mTOR Signaling Pathway: PAB has been observed to inhibit the PI3K/AKT/mTOR pathway in breast cancer cells.[3] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can contribute to the anti-tumor effects of the compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the anti-cancer effects of Pseudolaric Acid B (PAB) in head and neck cancer. It is important to note that this data is for a related compound and further studies are required to determine the specific values for DMDA-PAB.

ParameterCell LineValueReference
IC50 Cal2719.36 µM[4]
Tumor Growth Inhibition HN22 XenograftReduced tumor growth at 2.5 mg/kg/day[1][5]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DMDA-PAB on head and neck cancer cell lines.

Materials:

  • Head and neck cancer cell lines (e.g., Cal27, HN22, FaDu)

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • DMDA-PAB stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the head and neck cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of DMDA-PAB in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted DMDA-PAB solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of DMDA-PAB that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in head and neck cancer cells treated with DMDA-PAB.

Materials:

  • Head and neck cancer cells treated with DMDA-PAB

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DR5, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated and control cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to the loading control (β-actin).

Head and Neck Cancer Xenograft Mouse Model

This protocol describes the in vivo evaluation of the anti-tumor efficacy of DMDA-PAB.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Head and neck cancer cells (e.g., HN22)

  • Matrigel

  • DMDA-PAB formulation for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Cell Implantation:

    • Harvest and resuspend the head and neck cancer cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[6][7]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer DMDA-PAB to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[6]

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of DMDA-PAB.

Visualizations

Signaling Pathways

DMDA_PAB_Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k PI3K/AKT/mTOR Pathway DMDA_PAB_ext DMDA-PAB DR5 Death Receptor 5 (DR5) DMDA_PAB_ext->DR5 Casp8 Caspase-8 DR5->Casp8 Casp3_ext Caspase-3 Casp8->Casp3_ext Apoptosis_ext Apoptosis Casp3_ext->Apoptosis_ext DMDA_PAB_int DMDA-PAB Mitochondrion Mitochondrion DMDA_PAB_int->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Casp9 Caspase-9 CytoC->Casp9 Casp3_int Caspase-3 Casp9->Casp3_int Apoptosis_int Apoptosis Casp3_int->Apoptosis_int DMDA_PAB_pi3k DMDA-PAB PI3K PI3K DMDA_PAB_pi3k->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Caption: Proposed signaling pathways of DMDA-PAB in head and neck cancer.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture HNC Cell Culture Treatment DMDA-PAB Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Protein_Expression Analyze Protein Expression (Apoptosis Markers) Western_Blot->Protein_Expression Xenograft Xenograft Model (HNC Cells in Mice) In_Vivo_Treatment DMDA-PAB Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Efficacy Evaluate Anti-Tumor Efficacy Endpoint_Analysis->Efficacy

Caption: Workflow for evaluating DMDA-PAB in head and neck cancer research.

References

Application Note and Protocol: HPLC and LC-MS Method Development for the Analysis of Demethoxydeacetoxypseudolaric acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Demethoxydeacetoxypseudolaric acid B, a diterpenoid acid with potential pharmacological activity. Methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. These methods are designed to offer robust and sensitive quantification of this compound in various sample matrices, supporting research, development, and quality control activities.

Introduction

This compound is a natural product belonging to the diterpenoid acid class of compounds. It is a known metabolite of pseudolaric acid C2 glucoside and shares a structural backbone with other pseudolaric acids isolated from the root bark of Pseudolarix kaempferi. The pharmacological interest in pseudolaric acids, including their antifungal and antitumor activities, necessitates reliable analytical methods for their characterization and quantification. This application note outlines starting protocols for HPLC-UV and LC-MS/MS analysis, which can be further optimized and validated for specific research needs.

Chemical Structure of this compound:

  • Molecular Formula: C₂₀H₂₄O₇

  • Molecular Weight: 376.4 g/mol

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound where high sensitivity is not paramount.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Program 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as diterpenoid acids may lack a strong chromophore)
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Perform serial dilutions with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant material):

  • Accurately weigh 1 g of powdered plant material.

  • Extract with 20 mL of methanol in a sonicator bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or low-concentration samples.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
LC System High-Performance or Ultra-High-Performance Liquid Chromatography System
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer with Electrospray Ionization (ESI)
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 375.1 ( [M-H]⁻ )
Product Ions (Q3) To be determined by infusion of a standard solution. Hypothetical transitions: m/z 150.9, m/z 229.1
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Standard and Sample Preparation

Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Serially dilute with 50:50 methanol:water to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard, if available).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize hypothetical quantitative data from a method validation study for both the HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 103%
Retention Time ~15.2 min

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time ~6.8 min

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using these analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Matrix (e.g., Plant Material, Plasma) extraction Extraction / Protein Precipitation sample->extraction filtration Filtration extraction->filtration hplc_lcms HPLC or LC-MS System filtration->hplc_lcms column C18 Reversed-Phase Column hplc_lcms->column detection UV or MS/MS Detection column->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification signaling_pathway cluster_cell Cellular Response drug Demethoxydeacetoxypseudolaric acid B receptor Target Protein/Receptor drug->receptor Binding kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_effect Cellular Effect (e.g., Apoptosis, Anti-angiogenesis) gene_expression->cellular_effect

Troubleshooting & Optimization

Demethoxydeacetoxypseudolaric acid B stability issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Demethoxydeacetoxypseudolaric acid B (DMAPT) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound (DMAPT) in aqueous solutions?

A1: While specific degradation pathways for DMAPT are not extensively documented in publicly available literature, based on its chemical structure as a diterpenoid lactone, potential stability issues in aqueous solutions may include:

  • Hydrolysis: The lactone ring and any ester groups present in the molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The presence of unsaturated bonds and allylic protons may make the molecule susceptible to oxidation, which can be influenced by dissolved oxygen, metal ions, and light exposure.

  • Epimerization: Chiral centers within the molecule could potentially undergo epimerization under certain pH and temperature conditions, leading to the formation of diastereomers with potentially different biological activities.

  • Poor Aqueous Solubility: Like many natural products, DMAPT may have limited solubility in aqueous buffers, which can lead to precipitation over time, especially at higher concentrations or upon changes in temperature.[1][2]

Q2: What factors can influence the stability of DMAPT in my experiments?

A2: Several factors can impact the stability of DMAPT in aqueous solutions:

  • pH of the solution: Acidic or basic pH can accelerate hydrolysis of the lactone ring.[3]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[4][5]

  • Light exposure: UV or fluorescent light can promote photolytic degradation.

  • Presence of oxygen: Dissolved oxygen can lead to oxidative degradation.

  • Buffer components: Certain buffer species can catalyze degradation reactions.

  • Presence of metal ions: Trace metal ions can act as catalysts for oxidative degradation.

  • Storage duration: The longer the solution is stored, the greater the potential for degradation.

Q3: How should I prepare and store DMAPT stock solutions?

A3: To maximize the stability of DMAPT solutions, consider the following:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol, where it is likely more stable.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aqueous Preparations: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock solution into your aqueous buffer immediately before use. Avoid long-term storage of aqueous solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time. Degradation of DMAPT into inactive products.Prepare fresh aqueous solutions for each experiment. Perform a time-course experiment to determine the window of stability in your specific experimental conditions. Analyze the solution using HPLC to check for the appearance of degradation products.
Precipitation in the aqueous solution. Poor aqueous solubility of DMAPT.Decrease the final concentration of DMAPT. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system. Use a solubility-enhancing excipient.
Inconsistent experimental results. Inconsistent concentration of active DMAPT due to degradation or precipitation.Strictly control the preparation and storage conditions of your DMAPT solutions. Prepare fresh solutions for each replicate if possible. Quantify the concentration of DMAPT in your working solution using a validated analytical method like HPLC-UV.
Appearance of new peaks in HPLC analysis. Chemical degradation of DMAPT.Conduct forced degradation studies to identify potential degradation products and pathways. Adjust solution parameters (pH, temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of DMAPT

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[6][7][8]

1. Preparation of DMAPT Stock Solution:

  • Prepare a 10 mg/mL stock solution of DMAPT in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 1, 3, and 7 days.

  • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of DMAPT remaining and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for DMAPT

This method is intended to separate the parent DMAPT peak from any potential degradation products.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of DMAPT (e.g., scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DMAPT DMAPT in Aqueous Solution Hydrolysis Hydrolysis (Lactone Ring Opening) DMAPT->Hydrolysis H+ / OH- Temperature Oxidation Oxidation DMAPT->Oxidation O2 / Light Metal Ions Epimerization Epimerization DMAPT->Epimerization pH Temperature Inactive_Products Inactive Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Epimerization->Inactive_Products

Caption: Potential degradation pathways of DMAPT in aqueous solutions.

start Start: Inconsistent Results or Loss of Activity check_solution Is the aqueous solution prepared fresh? start->check_solution prepare_fresh Action: Prepare fresh aqueous solution from stock immediately before each experiment. check_solution->prepare_fresh No check_precipitation Is there visible precipitation? check_solution->check_precipitation Yes prepare_fresh->check_precipitation lower_concentration Troubleshoot: Lower final concentration. Increase co-solvent percentage. check_precipitation->lower_concentration Yes run_hplc Action: Analyze sample with stability-indicating HPLC. check_precipitation->run_hplc No lower_concentration->run_hplc degradation_peaks Are degradation peaks present? run_hplc->degradation_peaks optimize_conditions Troubleshoot: Optimize buffer pH. Protect from light. Store at lower temperature. degradation_peaks->optimize_conditions Yes end End: Consistent Results degradation_peaks->end No optimize_conditions->end

Caption: Troubleshooting workflow for DMAPT stability issues.

References

Troubleshooting Demethoxydeacetoxypseudolaric acid B degradation under acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DMAPT) and encountering degradation issues under acidic conditions.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and analysis of DMAPT in acidic environments.

Problem 1: Rapid degradation of DMAPT upon dissolution in acidic media.

  • Question: My DMAPT sample shows significant degradation almost immediately after dissolving it in an acidic solution for my experiment. How can I minimize this initial degradation?

  • Answer: Rapid degradation upon dissolution is likely due to the inherent instability of the DMAPT molecule in the presence of strong acids. The lactone and ester functional groups within the DMAPT structure are susceptible to acid-catalyzed hydrolysis. To mitigate this, consider the following:

    • Lower the temperature: Perform the dissolution and subsequent experimental steps at a lower temperature (e.g., 4°C) to decrease the rate of hydrolytic reactions.

    • Use a weaker acid or higher pH: If your experimental design permits, use a less concentrated acid or a buffer system to maintain a less aggressive acidic pH.

    • Minimize exposure time: Prepare the acidic solution of DMAPT immediately before use to reduce the time it is exposed to the degradative conditions.

Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Question: I am analyzing my DMAPT sample after an experiment in acidic conditions and see several new, unidentified peaks in my chromatogram. What are these peaks and how can I identify them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. Given the structure of DMAPT, several reactions can occur under acidic conditions:

    • Hydrolysis of the lactone ring: This is a common degradation pathway for lactones in acidic media, which would result in the formation of a hydroxyl and a carboxylic acid group.

    • Hydrolysis of the ester group: The ester linkage is also prone to acid-catalyzed hydrolysis, leading to a carboxylic acid and an alcohol.

    • Rearrangement of the terpene skeleton: Acidic conditions can induce complex intramolecular rearrangements of the carbon skeleton.

    To identify these degradation products, the following analytical techniques are recommended:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and determining their molecular weights, providing initial clues to their structures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the major degradation products followed by 1H and 13C NMR analysis can provide detailed structural information for definitive identification.

Problem 3: Poor reproducibility of experimental results.

  • Question: I am getting inconsistent results in my experiments involving DMAPT in an acidic solution. What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility is often linked to uncontrolled degradation of the target compound. To improve consistency:

    • Strictly control experimental parameters: Ensure that the pH, temperature, and incubation time are precisely controlled in all experiments. Even small variations in these parameters can significantly affect the rate and extent of degradation.

    • Use fresh solutions: Prepare fresh solutions of DMAPT and acidic media for each experiment to avoid variability from degraded stock solutions.

    • Monitor DMAPT concentration: If possible, include a quality control step to measure the concentration of intact DMAPT at the beginning of each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to acid-catalyzed degradation?

A1: The primary functional groups in DMAPT that are most susceptible to degradation under acidic conditions are the lactone ring and the ester group . Both can undergo acid-catalyzed hydrolysis. The ether linkage and the carbon-carbon double bonds in the terpene core may also be reactive under harsh acidic conditions, potentially leading to rearrangements.

Q2: What is a typical starting point for a forced degradation study of DMAPT under acidic conditions?

A2: A common starting point for a forced degradation study is to incubate a solution of DMAPT in 0.1 M hydrochloric acid (HCl) at an elevated temperature, such as 60°C. Aliquots can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress. If no significant degradation is observed, the acid concentration or temperature can be increased. Conversely, if degradation is too rapid, these conditions should be made milder.

Q3: What analytical methods are best suited for monitoring the degradation of DMAPT and its byproducts?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique. A well-developed HPLC method can separate the intact DMAPT from its various degradation products, allowing for their quantification. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q4: Can I prevent the degradation of DMAPT in acidic solutions completely?

A4: Completely preventing degradation in a strongly acidic environment may not be possible due to the inherent chemical nature of the molecule. However, by carefully controlling the experimental conditions such as temperature, pH, and exposure time, the rate of degradation can be significantly minimized to a level that may be acceptable for the intended experiment.

Data Presentation

Table 1: Summary of Potential Acidic Degradation Reactions of DMAPT

Functional GroupPotential Degradation ReactionResulting Product Characteristics
Lactone RingAcid-catalyzed hydrolysisOpening of the lactone ring to form a hydroxyl and a carboxylic acid group.
Ester GroupAcid-catalyzed hydrolysisCleavage of the ester bond to yield a carboxylic acid and an alcohol.
Terpene SkeletonAcid-catalyzed rearrangementIsomerization or skeletal rearrangement leading to compounds with the same molecular weight but different structures.

Experimental Protocols

Protocol 1: Forced Degradation of DMAPT under Acidic Conditions

  • Preparation of DMAPT Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Stress Conditions:

    • To a known volume of the DMAPT stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a controlled temperature environment (e.g., 60°C water bath).

  • Time-Point Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding an appropriate amount of a base (e.g., 0.1 M NaOH) to quench the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method to determine the percentage of remaining DMAPT and the formation of degradation products.

Protocol 2: Analysis of DMAPT and its Degradation Products by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of DMAPT (e.g., 220 nm) or Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

DMAPT DMAPT in Acidic Solution Degradation Degradation Observed DMAPT->Degradation  Experiment Start NoDegradation No Significant Degradation Degradation->NoDegradation No Troubleshoot Troubleshooting Steps Degradation->Troubleshoot Yes IncreaseStress Increase Stress Conditions (Higher [Acid] or Temp) NoDegradation->IncreaseStress Proceed Proceed with Experiment NoDegradation->Proceed Analyze Analyze Degradation Products (HPLC, LC-MS) Troubleshoot->Analyze ModifyConditions Modify Experimental Conditions (Lower Temp, Weaker Acid) Troubleshoot->ModifyConditions DMAPT This compound (DMAPT) - Lactone Ring - Ester Group - Terpene Backbone Acid Acidic Conditions (H+) DMAPT->Acid Hydrolysis Hydrolysis Acid->Hydrolysis Rearrangement Rearrangement Acid->Rearrangement Product1 Product A (Opened Lactone) Hydrolysis->Product1 Product2 Product B (Hydrolyzed Ester) Hydrolysis->Product2 Product3 Product C (Rearranged Isomer) Rearrangement->Product3

Technical Support Center: Isolation and Purification of Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) from the root bark of Pseudolarix amabilis (Cortex Pseudolaricis).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound (DMDA-PLAB)?

A1: The main challenges in isolating DMDA-PLAB, a diterpenoid acid, stem from its presence in a complex mixture of structurally similar pseudolaric acids and other secondary metabolites in Pseudolarix amabilis. Key difficulties include:

  • Low abundance: DMDA-PLAB is often present in smaller quantities compared to major congeners like pseudolaric acid A and B.

  • Structural similarity to other pseudolaric acids: The close structural resemblance to other pseudolaric acids makes chromatographic separation challenging, often requiring high-resolution techniques.[1]

  • Co-extraction of impurities: The initial extraction process can pull a wide range of compounds, including pigments, lipids, and other polar and non-polar substances, which can interfere with subsequent purification steps.

  • Potential for degradation: Like many natural products, DMDA-PLAB may be susceptible to degradation under harsh extraction or purification conditions (e.g., high temperatures or extreme pH).

Q2: What is a recommended general workflow for the isolation and purification of DMDA-PLAB?

A2: A typical workflow involves several stages:

  • Extraction: The dried and powdered root bark of Pseudolarix amabilis is extracted with an organic solvent, commonly ethanol (B145695) or methanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme is to partition the extract between ethyl acetate (B1210297) and water.

  • Column Chromatography: The resulting fractions are further purified using various column chromatography techniques. This often involves a multi-step approach, starting with silica (B1680970) gel chromatography followed by more advanced methods.

  • High-Resolution Purification: High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification to isolate DMDA-PLAB to a high degree of purity.[2][3]

  • Crystallization: If a crystalline solid is desired, a final crystallization step may be performed.

Q3: Which analytical techniques are suitable for monitoring the purification of DMDA-PLAB?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of DMDA-PLAB in different fractions during the initial stages of purification. For more precise quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract 1. Incomplete extraction of the plant material.2. Inappropriate solvent selection.3. Degradation of the target compound during extraction.1. Increase the extraction time or perform multiple extraction cycles.2. Ensure the particle size of the plant material is sufficiently small. Consider using a sequence of solvents with increasing polarity.3. Use a lower extraction temperature to minimize thermal degradation.
Poor separation on silica gel column 1. Inappropriate solvent system.2. Column overloading.3. Presence of highly polar or non-polar impurities interfering with separation.1. Optimize the mobile phase composition using TLC prior to running the column. A gradient elution may be necessary.2. Reduce the amount of sample loaded onto the column.3. Pre-purify the crude extract using solvent partitioning to remove interfering substances.
Co-elution of DMDA-PLAB with other pseudolaric acids 1. Insufficient resolution of the chromatographic method.2. Structural similarity of the compounds.1. Employ a higher resolution technique such as preparative HPLC or HSCCC.2. For HPLC, consider using a different stationary phase (e.g., C18, phenyl-hexyl) or modifying the mobile phase with additives.3. For HSCCC, carefully select the two-phase solvent system to maximize the partition coefficient difference between the target compounds.[3]
Peak tailing or broadening in HPLC 1. Column degradation.2. Interaction of the acidic analyte with the silica support.3. Sample overload.1. Flush the column or replace it if it has reached the end of its lifespan.2. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group of DMDA-PLAB.3. Reduce the injection volume or the concentration of the sample.
Compound appears to degrade during purification 1. Exposure to harsh pH conditions.2. Prolonged exposure to air and light.3. High temperatures during solvent evaporation.1. Maintain a neutral or slightly acidic pH during extraction and purification.2. Work in a protected environment (e.g., under inert gas) and use amber glassware.3. Use a rotary evaporator at a reduced pressure and moderate temperature for solvent removal.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the root bark of Pseudolarix amabilis and grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered bark (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (1 L) and partition sequentially with petroleum ether, ethyl acetate, and n-butanol (3 x 1 L each).

    • Monitor the presence of DMDA-PLAB in each fraction using TLC or HPLC. The target compound is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for separating structurally similar compounds.

  • Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for diterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to provide a suitable partition coefficient (K) for DMDA-PLAB (ideally between 0.5 and 2.0).

  • HSCCC Operation:

    • Prepare the two-phase solvent system and thoroughly equilibrate the phases.

    • Fill the HSCCC column with the stationary phase.

    • Set the desired rotation speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Dissolve the ethyl acetate fraction in a small volume of the solvent mixture and inject it into the column.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the eluent with a UV detector.

    • Analyze the collected fractions by HPLC to identify those containing pure DMDA-PLAB.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for DMDA-PLAB Purification

Technique Stationary Phase Mobile Phase Example Resolution Loading Capacity Primary Application
Silica Gel Column Chromatography Silica Gel (100-200 mesh)Gradient of n-hexane and ethyl acetateLow to MediumHighInitial fractionation of crude extract
Preparative HPLC C18 (10 µm)Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)HighLow to MediumFinal purification of semi-pure fractions
HSCCC Liquid (two-phase system)n-hexane-ethyl acetate-methanol-waterHighMedium to HighSeparation of structurally similar compounds

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Cortex Pseudolaricis extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc/Water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_column Silica Gel Chromatography etOAc_fraction->silica_column Load semi_pure Semi-pure Fraction silica_column->semi_pure Elute hsccc HSCCC / Prep-HPLC semi_pure->hsccc Inject pure_dmdaplab Pure DMDA-PLAB hsccc->pure_dmdaplab Isolate

Caption: Experimental workflow for the isolation of DMDA-PLAB.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of Final Product cause1 Co-elution with Analogs start->cause1 cause2 Column Overload start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize HSCCC Solvent System cause1->solution1a If using HSCCC solution1b Change HPLC Stationary Phase cause1->solution1b If using HPLC solution2 Reduce Sample Load cause2->solution2 solution3 Use Milder Conditions (pH, Temp) cause3->solution3 end Achieve >95% Purity solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting logic for low purity of DMDA-PLAB.

References

How to prevent degradation of Demethoxydeacetoxypseudolaric acid B during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Demethoxydeacetoxypseudolaric acid B is limited. The following recommendations are based on the known properties of the closely related parent compound, Pseudolaric acid B (PAB), and general principles for the storage of diterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of related diterpenoids, the primary factors contributing to degradation are likely:

  • Hydrolysis: The presence of ester and lactone functional groups makes the molecule susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The conjugated diene system and other parts of the molecule may be prone to oxidation from atmospheric oxygen.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in compounds with chromophores like this compound.

  • Elevated Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.

Q2: How should I store the solid (powder) form of this compound?

A2: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize oxidation.

  • Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption and subsequent hydrolysis.

Q3: I need to prepare a stock solution. What is the best solvent, and how should I store it?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for Pseudolaric acid B and is likely suitable for this compound.[1]

  • Preparation: Use anhydrous, high-purity DMSO to prepare stock solutions.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. For daily or weekly use, an aliquot can be stored at -20°C.

  • Caution: Avoid storing solutions in aqueous buffers for extended periods, as this can lead to hydrolysis. The chemical stability of Pseudolaric acid B in PBS (pH 7.4) has been shown to be enhanced by complexation with cyclodextrins, suggesting that it is otherwise unstable in aqueous media over time.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Loss of biological activity in my experiments. Compound degradation.1. Prepare fresh stock solutions from solid compound. 2. Review storage conditions of both solid and solution forms. 3. Perform a purity check of your compound using HPLC.
Unexpected peaks appear in my HPLC chromatogram. Degradation products have formed.1. Confirm the identity of the main peak using a reference standard. 2. Investigate potential degradation pathways (hydrolysis, oxidation) based on the new peak's characteristics. 3. Implement stricter storage protocols (lower temperature, inert atmosphere, light protection).
The solid compound has changed in color or appearance. Potential oxidation or moisture uptake.1. Do not use the compound if physical changes are observed. 2. Re-evaluate your storage container and sealing method to ensure it is airtight and protected from light. 3. Always handle the solid compound in a dry environment (e.g., glove box) if possible.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Atmosphere Light Condition
Solid (Powder)Long-term (> 6 months)-80°CInert (Argon/Nitrogen)Dark (Amber Vial)
Solid (Powder)Short-term (< 6 months)-20°CInert (Argon/Nitrogen)Dark (Amber Vial)
DMSO Stock SolutionLong-term (> 1 month)-80°CAirDark (Amber Vial)
DMSO Stock SolutionShort-term (< 1 month)-20°CAirDark (Amber Vial)
Aqueous SolutionVery short-term (< 24 hours)2-8°CAirDark (Amber Vial)

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

Objective: To determine the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare samples stored under different conditions (e.g., solid at room temp, solution at 4°C) in the same manner as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength based on the compound's UV-Vis spectrum (a photodiode array detector is recommended).

    • Injection Volume: 10 µL

  • Analysis:

    • Run the freshly prepared standard to determine the retention time and peak area of the intact compound.

    • Run the test samples.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area indicates degradation.

    • Calculate the percentage purity by dividing the main peak area by the total area of all peaks.

Visualizations

Degradation_Factors cluster_compound This compound cluster_factors Degradation Factors cluster_products Degradation Products Compound Intact Compound Degraded Degradation Products Compound->Degraded Degradation Temperature Elevated Temperature Temperature->Compound Light Light Exposure Light->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Moisture Moisture (Hydrolysis) Moisture->Compound

Caption: Key environmental factors leading to the degradation of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis Analysis Solid Solid Compound (-20°C, Dark, Inert Gas) Prep Prepare Fresh Dilutions in Mobile Phase Solid->Prep Solution Stock Solution (-80°C, Dark) Solution->Prep HPLC HPLC Analysis Prep->HPLC Data Data Interpretation (Purity Assessment) HPLC->Data

Caption: Recommended workflow for handling and analyzing this compound.

References

Overcoming resistance to Demethoxydeacetoxypseudolaric acid B in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing cellular resistance to Demethoxydeacetoxypseudolaric acid B (DMAPT-B).

Frequently Asked Questions (FAQs)

Q1: My cell line's sensitivity to DMAPT-B has decreased. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of DMAPT-B in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. The "Resistance Index" (RI) can be calculated to quantify the degree of resistance.[1][2]

Q2: What are the common mechanisms that could be causing resistance to DMAPT-B in my cell line?

A2: While specific mechanisms for DMAPT-B are not widely documented, resistance to anti-cancer agents typically develops through several well-established pathways. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[3][4][5]

  • Altered Drug Metabolism: Increased activity of detoxifying systems, like the Cytochrome P-450 enzyme system, which can inactivate the compound.[3][6]

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins, allowing cells to evade drug-induced cell death.[3]

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) that compensate for the drug's effects.[7][8]

  • Enhanced DNA Repair: For DNA-damaging agents, cells may increase their capacity to repair DNA lesions.[9][10]

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.[9][10]

Q3: How can I generate a DMAPT-B resistant cell line for my studies?

A3: A common method is through continuous exposure to the drug with gradually increasing concentrations.[1][2] This process involves culturing the parental cell line in a medium containing a low concentration of DMAPT-B (e.g., the IC20) and then incrementally increasing the dose as the cells adapt.[1] This mimics the clinical development of acquired resistance.[1] Alternatively, genetic engineering tools like CRISPR-Cas9 can be used to modify specific genes known to confer drug resistance.[1]

Q4: What strategies can I employ to overcome DMAPT-B resistance?

A4: Overcoming resistance often involves a multi-pronged approach:

  • Combination Therapy: Using DMAPT-B in conjunction with other therapeutic agents can be effective. This could involve combining it with an inhibitor of a specific resistance mechanism (e.g., a P-glycoprotein inhibitor) or with another cytotoxic drug that has a different mechanism of action.[7][11]

  • Targeting Alternative Pathways: If resistance is caused by the activation of a compensatory survival pathway, inhibitors targeting that pathway can re-sensitize the cells to the primary drug.[7]

  • Novel Drug Delivery Systems: Nanoparticle-based drug delivery systems can sometimes bypass efflux pumps and increase the intracellular concentration of the drug.[7][12]

Troubleshooting Guides

Guide 1: Investigating the Cause of Acquired DMAPT-B Resistance

This guide provides a workflow for identifying the potential mechanism behind observed resistance to DMAPT-B.

Problem: A previously sensitive cell line now shows a significantly higher IC50 for DMAPT-B.

Workflow:

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Strategy Formulation Start Start: Suspected DMAPT-B Resistance IC50 1. Determine IC50 in Parental vs. Resistant Lines (See Protocol 1) Start->IC50 CalcRI 2. Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Parental) IC50->CalcRI WB_ABC 3. Western Blot for ABC Transporters (e.g., P-gp/ABCB1, ABCG2) (See Protocol 2) CalcRI->WB_ABC RNASeq 5. Transcriptomic Analysis (RNA-seq) Compare Parental vs. Resistant CalcRI->RNASeq Flow_Efflux 4. Functional Efflux Assay (e.g., Rhodamine 123 extrusion) Strategy 8. Formulate Strategy to Overcome Resistance Flow_Efflux->Strategy Efflux is the cause Pathway 6. Pathway Analysis of DEGs (e.g., PI3K/Akt, MAPK, Apoptosis) WB_Pathway 7. Western Blot for Key Pathway Proteins (e.g., p-Akt, Bcl-2) WB_Pathway->Strategy Pathway alteration is the cause Combo_Inhibitor Combine DMAPT-B with ABC Transporter Inhibitor Combo_Pathway Combine DMAPT-B with Signaling Pathway Inhibitor

Data Interpretation:

Experimental Result Potential Implication Next Step
Increased P-gp (ABCB1) expressionDrug efflux is a likely mechanism of resistance.[5]Confirm with a functional efflux assay.
Increased Rhodamine 123 extrusionABC transporter-mediated efflux is active.Test DMAPT-B in combination with a P-gp inhibitor.
Upregulation of p-AktActivation of the PI3K/Akt survival pathway.[8]Test DMAPT-B in combination with a PI3K/Akt inhibitor.
No change in common mechanismsResistance may be due to a novel or unexamined mechanism.Consider whole-exome sequencing to identify mutations.
Guide 2: Overcoming Resistance via Combination Therapy

Problem: You have identified a likely resistance mechanism and want to test a combination therapy to re-sensitize the cells.

Workflow:

G Start Start: Resistant Cell Line with Known Mechanism (e.g., P-gp+) Select 1. Select Inhibitor (e.g., Verapamil for P-gp) Start->Select DoseResponse 2. Determine IC50 of Inhibitor Alone Select->DoseResponse Matrix 3. Design Combination Matrix Experiment (Varying concentrations of DMAPT-B and Inhibitor) DoseResponse->Matrix Treat 4. Treat Resistant Cells with Combinations Matrix->Treat Viability 5. Measure Cell Viability (e.g., MTT Assay) Treat->Viability Synergy 6. Calculate Combination Index (CI) (e.g., using Chou-Talalay method) Viability->Synergy Result Analyze Results Synergy->Result

Data Interpretation:

Combination Index (CI) Value Interpretation Conclusion
CI < 1Synergistic EffectThe combination is more effective than the sum of individual drugs.
CI = 1Additive EffectThe combination effect is equal to the sum of individual drugs.
CI > 1Antagonistic EffectThe combination is less effective than the individual drugs.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol determines the concentration of DMAPT-B required to inhibit the growth of 50% of cells.

Materials:

  • Parental and suspected resistant cell lines

  • DMAPT-B stock solution

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of DMAPT-B in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus drug concentration on a logarithmic scale. Use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (P-gp/ABCB1) Expression

This protocol assesses the protein level of the P-gp efflux pump.

Materials:

  • Cell lysates from parental and resistant cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-P-glycoprotein, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the P-gp signal to the β-actin loading control to compare expression levels between parental and resistant cells.

References

Technical Support Center: Optimizing In Vivo Studies with Demethoxydeacetoxypseudolaric acid B (Pseudolaric Acid B)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DMAPT-B), also commonly known as Pseudolaric acid B (PAB). This guide will help optimize dosage and address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo antitumor studies with Pseudolaric Acid B (PAB)?

A1: Based on published literature, a common starting point for antitumor efficacy studies in murine models is intraperitoneal (i.p.) injection. Doses ranging from 30 mg/kg/day to 60 mg/kg/day have been shown to significantly inhibit the growth of transplantable tumors, such as Lewis lung cancer and hepatocarcinoma 22 (H22).[1] For instance, in a study with H22 tumor-bearing mice, a 60 mg/kg/day i.p. dose resulted in a 40.1% tumor inhibition rate.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and cell line.

Q2: How can I overcome the poor water solubility of PAB for in vivo administration?

A2: The poor aqueous solubility of PAB is a significant challenge. Several formulation strategies can be employed to enhance its bioavailability:

  • Cyclodextrin (B1172386) Complexation: Complexing PAB with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically increase its solubility by up to 600-fold, making it suitable for administration as an aqueous solution.[2]

  • Microemulsion-based Gels: For topical or dermal delivery, formulating PAB into a microemulsion-based gel can significantly enhance its permeability and bioavailability.[3]

  • Use of Solvents: For preclinical studies, PAB can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle suitable for animal administration, such as saline or corn oil. However, it is essential to conduct vehicle-controlled studies to rule out any effects of the solvent.

Q3: What are the common routes of administration for PAB in animal models?

A3: The choice of administration route depends on the therapeutic goal and the formulation. Common routes include:

  • Intraperitoneal (i.p.) Injection: Widely used for systemic antitumor studies.[1][4]

  • Intravenous (i.v.) Injection: A derivative of PAB has been administered intravenously at a dose of 1 mg/kg to study its pharmacokinetic properties.[5]

  • Topical Application: For skin-related indications like fungal infections or contact hypersensitivity, topical application of a PAB-formulated gel has proven effective.[3][6]

  • Oral Administration: PAB is described as an orally active diterpene acid, suggesting that oral gavage could be a potential route, though specific in vivo oral dosage data is less prevalent in the provided search results.[7]

Q4: What is the primary mechanism of action of PAB in vivo?

A4: PAB primarily acts as a microtubule-destabilizing agent.[8][9] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and the inhibition of mitotic spindle formation, ultimately inducing apoptosis (programmed cell death) in cancer cells.[8][9][10]

Q5: Are there any known toxicities associated with PAB in vivo?

A5: One study in Kunming mice demonstrated that PAB administered intraperitoneally at a dose of 25 mg/kg daily for 14 days did not induce significant structural or biochemical changes in the liver and kidneys.[4] However, it is always recommended to conduct preliminary toxicity studies in your specific animal model, including monitoring for weight loss, changes in behavior, and performing histopathological analysis of major organs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of PAB during formulation or administration. Poor aqueous solubility of PAB.- Utilize solubilization techniques such as cyclodextrin complexation or microemulsions.[2][3]- If using a solvent like DMSO, ensure the final concentration in the vehicle is low enough to prevent precipitation and is well-tolerated by the animals.
Lack of significant antitumor effect at previously reported doses. - Cell line resistance.- Suboptimal administration route or frequency.- Poor bioavailability of the formulation.- Test the sensitivity of your specific cancer cell line to PAB in vitro before starting in vivo studies.- Consider alternative administration routes that might improve drug delivery to the tumor site.- Optimize the formulation to enhance solubility and bioavailability.[2][3]
Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy). - The dose may be too high for the specific animal strain or model.- Vehicle toxicity.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Always include a vehicle-only control group to assess the effects of the solvent and formulation components.
Inconsistent results between experiments. - Variability in formulation preparation.- Inconsistent administration technique.- Animal-to-animal variation.- Standardize the formulation protocol and ensure complete dissolution of PAB.- Ensure all personnel are proficient in the chosen administration technique.- Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of In Vivo Dosages and Administration Routes for Pseudolaric Acid B

Application Animal Model Dosage Administration Route Observed Effect Reference
AntitumorMice (H22 xenograft)30 mg/kg/day & 60 mg/kg/dayIntraperitoneal (i.p.)Inhibition of tumor growth (14.4% and 40.1% respectively)[1]
AntitumorMice (Lewis lung cancer)30 mg/kg/day & 60 mg/kg/dayIntraperitoneal (i.p.)Inhibition of tumor growth (39.1% and 47.0% respectively)[1]
AntifungalGuinea Pigs (C. albicans infected)8 mg/gTopicalHigher efficacy than 20mg/g miconazole (B906) nitrate (B79036) cream[3]
Pharmacokinetics (PAB derivative)Mice (ICR)1 mg/kgIntravenous (i.v.)T1/2 of 40.2 h, Cmax of 32.1 ng/mL[5]
Toxicity StudyMice (Kunming)25 mg/kg/day for 14 daysIntraperitoneal (i.p.)No significant hepatotoxicity or renal toxicity observed[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of Pseudolaric Acid B in Mice

  • Formulation:

    • For a 10 mg/mL stock solution, dissolve 10 mg of PAB in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • For a final injection volume of 100 µL per 20 g mouse at a dose of 30 mg/kg, dilute the stock solution in sterile saline. For example, for a 20g mouse, the dose is 0.6 mg. This would require 60 µL of the 10 mg/mL stock solution. Add 40 µL of sterile saline to bring the final volume to 100 µL. Prepare fresh daily.

  • Animal Handling:

    • Weigh each mouse accurately before injection.

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the PAB formulation slowly.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of distress, such as lethargy, ruffled fur, or labored breathing, for at least 30 minutes post-injection.

    • Continue daily monitoring for the duration of the study, including body weight measurements.

Mandatory Visualizations

G PAB Pseudolaric Acid B (PAB) Microtubules Microtubule Polymerization PAB->Microtubules Inhibits Spindle Mitotic Spindle Formation PAB->Spindle Inhibits Disruption Disruption of Microtubule Network Microtubules->Disruption G2M G2/M Phase Arrest Disruption->G2M Inhibition Inhibition of Mitotic Spindle Spindle->Inhibition Inhibition->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: PAB's primary mechanism of action leading to apoptosis.

G cluster_0 Pre-Clinical Phase cluster_1 In Vivo Efficacy Study InVitro In Vitro Cell Line Screening Formulation Formulation Development (e.g., Cyclodextrin, Microemulsion) InVitro->Formulation Toxicity Preliminary Toxicity Study (Dose Escalation) Formulation->Toxicity AnimalModel Animal Model Selection (e.g., Xenograft) Toxicity->AnimalModel Dosing Dosage and Route Determination AnimalModel->Dosing Treatment Treatment Period Dosing->Treatment Endpoint Endpoint Analysis (Tumor Volume, Biomarkers) Treatment->Endpoint

Caption: Experimental workflow for in vivo studies with PAB.

G Start In Vivo Experiment Shows Poor Efficacy CheckFormulation Is the PAB formulation soluble and stable? Start->CheckFormulation CheckDose Is the dose optimal? CheckFormulation->CheckDose Yes Reformulate Reformulate PAB (e.g., cyclodextrin) CheckFormulation->Reformulate No CheckRoute Is the administration route appropriate? CheckDose->CheckRoute Yes DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse No AltRoute Consider Alternative Route (e.g., i.v.) CheckRoute->AltRoute No Success Re-evaluate Efficacy CheckRoute->Success Yes Reformulate->Start DoseResponse->Start AltRoute->Start

References

Minimizing off-target effects of Demethoxydeacetoxypseudolaric acid B in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Demethoxydeacetoxypseudolaric acid B (DdAPB) is limited. The following guidance is based on published research on the closely related compound, Pseudolaric acid B (PAB), and general principles of pharmacological experimentation. Researchers should use this information as a starting point and perform careful validation for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound (DdAPB)?

A1: While specific off-target effects for DdAPB are not well-documented, we can infer potential effects from studies on Pseudolaric acid B (PAB). PAB has demonstrated cytotoxic effects against various cancer cell types.[1] Therefore, off-target cytotoxicity in non-target cell lines or primary cells is a primary concern. It is crucial to establish a therapeutic window where DdAPB exhibits the desired on-target effect with minimal toxicity to control cells. PAB has been shown to induce apoptosis and cell cycle arrest, specifically at the G2/M phase.[2][3] These effects could be considered off-target if they occur in non-cancerous cells or at concentrations that deviate significantly from the on-target effective dose.

Q2: How can I determine the optimal concentration of DdAPB to minimize off-target effects?

A2: A dose-response study is essential. We recommend performing a cell viability assay (e.g., MTT or CCK-8) across a wide range of DdAPB concentrations on both your target cells and relevant control (non-target) cells. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for both cell types and identify a concentration range that is selective for your target cells. For example, PAB has shown an IC50 of 1.59 ± 0.47 µM in acute myeloid leukemia (AML) cells.[4] This provides a potential starting point for your dose-response experiments with DdAPB.

Q3: Are there known cellular targets of the parent compound, Pseudolaric acid B (PAB), that could be off-targets for DdAPB?

A3: Yes, PAB has been reported to target the transmembrane glycoprotein (B1211001) CD147, which is overexpressed in many malignancies.[4] Additionally, PAB has been shown to suppress the Akt signaling pathway and inhibit the BCR-ABL pathway in cancer cells.[1][3] Depending on your experimental model and the expression levels of these proteins, these could be considered off-target interactions. It is advisable to assess the activation state of these pathways in your experimental system when treating with DdAPB.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in control (non-target) cells.

  • Question: I am observing significant cell death in my control cell line at a concentration that is effective on my target cells. How can I reduce this off-target toxicity?

  • Answer:

    • Lower the Concentration: The most straightforward approach is to lower the concentration of DdAPB. Refer to your dose-response curve to identify a concentration that maintains efficacy against target cells while minimizing toxicity in control cells.

    • Reduce Incubation Time: Shorten the duration of exposure to DdAPB. A time-course experiment can help determine the minimum time required to achieve the desired on-target effect. PAB has been shown to have time-dependent effects.[1][2]

    • Use a Different Cell Line: If possible, consider using a control cell line that is less sensitive to DdAPB.

    • Assess Serum Concentration: The concentration of serum in your cell culture media can influence drug uptake and toxicity. Consider performing your experiments with varying serum concentrations to see if it modulates the observed cytotoxicity.

Issue 2: Inconsistent or non-reproducible results.

  • Question: My experimental results with DdAPB are varying between experiments. What could be the cause?

  • Answer:

    • Compound Stability: Ensure the stability of your DdAPB stock solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.

    • Experimental Confluency: Ensure that you are seeding cells at a consistent density and treating them at a similar level of confluency for each experiment, as cell density can affect drug response.

Issue 3: The observed biological effect does not seem to correlate with the expected on-target activity.

  • Question: I am seeing a cellular phenotype after DdAPB treatment, but I am not sure if it is due to the intended mechanism of action. How can I verify this?

  • Answer:

    • Rescue Experiments: If you have a known target of DdAPB, try to rescue the phenotype by overexpressing the target protein or by adding a downstream effector.

    • Use a Negative Control Analog: If available, use a structurally related but inactive analog of DdAPB as a negative control. This can help confirm that the observed effect is due to the specific chemical structure of DdAPB.

    • Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or western blotting for downstream pathway components to confirm that DdAPB is engaging with its intended target in your cells. For instance, if you hypothesize that DdAPB, like PAB, inhibits the Akt pathway, you can perform a western blot to check the phosphorylation status of Akt.[1]

Quantitative Data Summary

The following table summarizes the reported IC50 value for the related compound, Pseudolaric acid B (PAB). This can be used as a reference point for designing dose-response experiments for DdAPB.

CompoundCell Line/TypeIC50Reference
Pseudolaric acid B (PAB)Acute Myeloid Leukemia (AML) cells1.59 ± 0.47 µM[4]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from methods used to assess the cytotoxic effects of Pseudolaric acid B.[1][2]

Objective: To determine the concentration-dependent effect of this compound on the viability of adherent cells.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • This compound (DdAPB) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of DdAPB in complete medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest DdAPB concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DdAPB or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the DdAPB concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing Off-Target Effects A Dose-Response Curve (Target vs. Control Cells) B Determine IC50 and Therapeutic Window A->B C Select Optimal Concentration and Incubation Time B->C D On-Target Assay (e.g., Phenotypic Screen) C->D E Off-Target Assessment (e.g., Cytotoxicity, Pathway Analysis) C->E F Validate On-Target Mechanism (e.g., Western Blot, Rescue Experiment) D->F G Refine Experimental Conditions E->G If off-target effects are significant F->G If on-target mechanism is not confirmed G->C

Caption: A generalized workflow for identifying and mitigating off-target effects.

G cluster_pathway Inferred DdAPB Signaling Pathway (based on Pseudolaric Acid B) PAB This compound (DdAPB) Akt Akt PAB->Akt inhibition Bcl2 Bcl-2 Akt->Bcl2 activation Bax Bax Bcl2->Bax inhibition MMP Mitochondrial Membrane Potential Bax->MMP decrease Casp3 Caspase-3 MMP->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis induction

Caption: The proposed signaling pathway of DdAPB is based on PAB's known inhibition of Akt.[1]

References

Improving the efficiency of the alkoxycarbonyl radical cyclization step in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkoxycarbonyl radical cyclization. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals improve the efficiency of this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My cyclization yield is consistently low. What are the most common causes and how can I address them?

A1: Low yields in alkoxycarbonyl radical cyclizations can stem from several factors. Systematically investigate the following:

  • Inefficient Radical Generation: The radical initiator (e.g., AIBN, V-601) may be old or decomposing inefficiently. Use a fresh batch of initiator and ensure the reaction temperature is appropriate for its half-life. For photoredox methods, ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.[1][2]

  • Suboptimal Reagent Concentration: In classic methods using reagents like tributyltin hydride (Bu₃SnH), the concentration is critical. If the hydride concentration is too high, direct reduction of the radical can outcompete the desired cyclization. Running the reaction under high dilution conditions can favor the intramolecular cyclization over the bimolecular reduction.[3]

  • Competing Side Reactions: The primary competing pathway is often β-scission of the alkoxy radical, which can be solvent-dependent.[4] Another possibility is premature decarboxylation, although 5-exo cyclizations are generally faster.[5]

  • Poor Substrate Reactivity: 6-exo cyclizations are known to be significantly less efficient than 5-exo cyclizations.[5] If your substrate is designed for a 6-exo closure, you may need to extensively optimize conditions or reconsider the synthetic route.

Q2: I'm observing a significant amount of a simple reduced, uncyclized product. What is happening and how can I prevent it?

A2: This is a classic problem in radical cyclizations mediated by a hydrogen donor like tributyltin hydride. The carbon-centered radical formed after the initial step is being "trapped" or reduced by the hydride before it has a chance to cyclize onto the tethered alkene or alkyne.

Solution: The rate of reduction is dependent on the concentration of both the radical and the tributyltin hydride, whereas the rate of cyclization is only dependent on the radical concentration.[3] Therefore, you can favor cyclization by significantly lowering the concentration of tributyltin hydride. This is typically achieved by performing the reaction at high dilution (e.g., 0.01-0.05 M) and adding the Bu₃SnH and initiator solution slowly via syringe pump over several hours. This keeps the instantaneous concentration of the reducing agent low, giving the intramolecular cyclization time to occur.

Q3: My reaction is producing unexpected side products. What are the likely culprits?

A3: Besides the simple reduction product, several other side reactions can occur:

  • β-Scission: Alkoxy radicals can undergo fragmentation, especially in polar solvents.[4] This pathway competes with the desired cyclization and can lead to complex product mixtures.

  • Solvent Participation: In some cases, the solvent can be involved in the reaction. For example, in a photoredox/nickel-catalyzed reaction using 1,4-dioxane (B91453) as a solvent, C-H arylation of the dioxane was observed as a competitive side reaction. Using a non-reactive co-solvent like benzene (B151609) was found to be critical to minimize this.[5]

  • Decarboxylation: While often slower than 5-exo cyclization, the initial alkoxycarbonyl radical can lose CO₂ to form a new alkyl radical, which can lead to different products.[5]

Q4: How do I choose between a classic tin-hydride method and a modern photoredox method?

A4: The choice depends on your substrate, desired functionality, and tolerance for toxic reagents.

  • Classic Tin-Hydride Method (e.g., Bu₃SnH/AIBN): This is a robust and well-established method for simple reductive cyclizations.[6] However, it suffers from the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[2]

  • Modern Photoredox Method: These methods offer milder reaction conditions (often room temperature, visible light) and avoid toxic tin reagents.[4] They have enabled new transformations, such as coupling the cyclization with a subsequent cross-coupling reaction in a single step.[5][7] This allows for the installation of aryl or vinyl groups at the cyclized position, significantly increasing molecular complexity. However, these reactions can require more complex catalyst systems (e.g., an iridium photocatalyst and a nickel cross-coupling catalyst) and may need more optimization.

Q5: Are there safer alternatives to AIBN or tributyltin hydride?

A5: Yes. For radical initiation, alternatives to AIBN exist, such as Dimethyl 2,2'-azobis(2-methylpropionate) (V-601). V-601 is considered safer because its decomposition byproducts are less toxic than the cyanide-containing residues from AIBN.[1] For the reducing agent, tris(trimethylsilyl)silane (B43935) (TTMSS) is a common, less toxic alternative to tributyltin hydride for reductive cyclizations.[2]

Data & Optimization Tables

Quantitative data is crucial for optimizing reaction conditions. The following tables summarize key findings from the literature.

Table 1: Optimization of a Photoredox/Nickel Dual Catalysis Reaction [5] Reaction: 5-exo alkoxycarbonyl radical cyclization followed by cross-coupling with an aryl iodide.

EntryCatalyst SystemCoupling PartnerSolventYield of Spirolactone
12 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂Aryl Iodide1,4-Dioxane/Benzene87%
22 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂Aryl Bromide1,4-Dioxane/BenzeneSignificantly Lower
32 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂Aryl Iodide1,4-Dioxane onlyLower (due to side reactions)

Table 2: Comparison of Common Radical Initiators [1][8]

InitiatorCommon NameKey AdvantagesKey Disadvantages
AzobisisobutyronitrileAIBNPredictable decomposition kinetics, widely used.[9]Generates toxic, cyanide-containing byproducts.[1]
Dimethyl 2,2'-azobis(2-methylpropionate)V-601Nitrile-free, produces less toxic and more volatile byproducts, safer.[1]May require different optimal temperatures than AIBN.

Experimental Protocols

Protocol 1: General Procedure for Tributyltin Hydride-Mediated Reductive Cyclization

This protocol is a representative example for a standard reductive cyclization using Bu₃SnH and AIBN.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the radical precursor (e.g., an unsaturated alkyl halide or xanthate, 1.0 equiv) in degassed benzene or toluene (B28343) to a final concentration of 0.01-0.05 M.

  • Initiator/Reducer Solution: In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 1.1 equiv) and AIBN (0.1-0.2 equiv) in the same degassed solvent.

  • Reaction Execution: Heat the solution of the precursor to reflux (typically 80°C for benzene or 110°C for toluene).

  • Slow Addition: Add the Bu₃SnH/AIBN solution to the refluxing mixture dropwise via a syringe pump over 4-6 hours. This slow addition is crucial to maintain a low concentration of the tin hydride, minimizing direct reduction.[3]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin byproducts. Purification is typically achieved by flash chromatography, often with the addition of KF to the silica (B1680970) gel to help remove tin residues.

Protocol 2: General Procedure for a Photoredox/Nickel-Catalyzed Cyclization-Coupling Cascade [5]

This protocol describes a modern approach to couple the cyclization with a C-C bond formation.

  • Preparation: In a glovebox, add the homoallylic cesium oxalate (B1200264) precursor (1.2 equiv), aryl iodide (1.0 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%), and nickel catalyst (e.g., [Ni(dtbbpy)(H₂O)₄]Cl₂, 10 mol%) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and benzene) to the vial.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in front of a blue LED light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Visual Guides: Workflows and Mechanisms

Troubleshooting Workflow for Low Cyclization Yield

G Start Low Yield Observed CheckInitiator Check Initiator & Conditions Start->CheckInitiator IsInitiatorOK Initiator fresh? Temp correct? CheckInitiator->IsInitiatorOK CheckConcentration Review Reagent Concentration IsConcOK Is [Bu3SnH] too high? (for classic method) CheckConcentration->IsConcOK CheckSubstrate Analyze Substrate Reactivity IsExoModeOK Is it a disfavored 6-exo cyclization? CheckSubstrate->IsExoModeOK IsInitiatorOK->CheckConcentration Yes Solution1 Replace initiator. Adjust temperature. IsInitiatorOK->Solution1 No IsConcOK->CheckSubstrate No Solution2 Use high dilution. Add reagents via syringe pump. IsConcOK->Solution2 Yes Solution3 Re-evaluate synthetic route. Extensive optimization needed. IsExoModeOK->Solution3 Yes End Yield Improved IsExoModeOK->End No Solution1->End Solution2->End Solution3->End

A decision tree for troubleshooting low yields in radical cyclization reactions.

Key Competing Pathways for Alkoxycarbonyl Radicals

G Precursor Radical Precursor (e.g., Oxalate) Radical Alkoxycarbonyl Radical Precursor->Radical Initiation PathA Desired 5-exo Cyclization (Generally Fast) Radical->PathA PathB Direct Reduction (Competes with Cyclization) Radical->PathB PathC β-Scission (Fragmentation) Radical->PathC ProductA Cyclized Product PathA->ProductA ProductB Uncyclized Reduced Product PathB->ProductB [H•] donor (e.g., Bu3SnH) ProductC Fragmentation Products PathC->ProductC

Major reaction pathways available to an alkoxycarbonyl radical intermediate.

References

Dealing with low conversion rates in Demethoxydeacetoxypseudolaric acid B synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering low conversion rates during the semi-synthesis of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) from Pseudolaric acid B (PLAB).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDA-PLB) and how is it synthesized?

A1: this compound is a derivative of Pseudolaric acid B (PLAB), a bioactive diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi). Current synthetic strategies primarily involve a semi-synthesis approach starting from the natural product PLAB. This process typically involves two key transformations: the selective demethylation of the methyl ester and the hydrolysis of the acetate (B1210297) group. Due to the complex and sensitive nature of the PLAB scaffold, these modifications can present challenges, often leading to low yields.

Q2: What are the most common causes of low conversion rates in the semi-synthesis of DMDA-PLB?

A2: Low conversion rates in the semi-synthesis of DMDA-PLB can stem from several factors:

  • Incomplete Reactions: Either the demethylation or the deacetoxylation step may not proceed to completion.

  • Side Reactions: The complex structure of PLAB contains multiple reactive sites, which can lead to undesired side reactions under the conditions used for demethylation and deacetoxylation.

  • Degradation of Starting Material or Product: The intricate framework of pseudolaric acids can be sensitive to harsh reaction conditions, leading to decomposition.

  • Difficult Purification: The final product may be challenging to separate from starting material, partially reacted intermediates, and byproducts, resulting in low isolated yields.

Q3: Are there any specific safety precautions to consider during the synthesis of DMDA-PLB?

A3: Yes. Pseudolaric acid B and its derivatives have shown cytotoxic activities. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Furthermore, many reagents used for demethylation and hydrolysis can be corrosive, toxic, or moisture-sensitive, requiring careful handling and storage.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the two main stages of the semi-synthesis of DMDA-PLB from PLAB.

A. Stage 1: Selective Demethylation of the Methyl Ester

The selective cleavage of the methyl ester on the perhydroazulene core is a critical step. Low yields are often attributed to incomplete reaction or unwanted side reactions.

Problem 1: Low yield of the demethylated intermediate.

Possible Cause Suggested Solution
Inefficient Demethylation Reagent The choice of demethylating agent is crucial for selectivity and efficiency. Strong, non-selective reagents can lead to degradation. Consider using milder, more selective reagents such as lithium iodide (LiI) in a suitable solvent (e.g., pyridine (B92270), DMF, or ethyl acetate), or thiolates like sodium ethanethiolate (NaSEt).
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Presence of Water Many demethylation reagents are sensitive to moisture. Ensure that all glassware is oven-dried and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Steric Hindrance The methyl ester in PLAB is sterically hindered, which can slow down the reaction. Prolonging the reaction time or using a less bulky nucleophilic demethylating agent might improve the conversion rate.

Problem 2: Formation of multiple unidentified byproducts.

Possible Cause Suggested Solution
Lack of Selectivity The demethylating agent may be reacting with other functional groups in the molecule. The use of highly selective reagents is paramount. Protecting sensitive functional groups prior to demethylation might be necessary, although this adds steps to the synthesis.
Epimerization Basic conditions used for some demethylation methods could lead to epimerization at stereocenters adjacent to carbonyl groups. Using milder, non-basic conditions or carefully controlling the reaction time and temperature can mitigate this issue.
Degradation of the Core Structure The complex tricyclic core of PLAB can be sensitive to harsh acidic or basic conditions. It is important to choose demethylation methods that are known to be compatible with sensitive substrates.
B. Stage 2: Hydrolysis of the Acetate Ester (Deacetoxylation)

The hydrolysis of the acetate ester to the corresponding alcohol is the final step in the synthesis of DMDA-PLB.

Problem 1: Incomplete hydrolysis of the acetate group.

Possible Cause Suggested Solution
Insufficient Catalyst or Reagent Whether using acid- or base-catalyzed hydrolysis, ensure that a sufficient amount of the catalyst or reagent is used. For base-catalyzed hydrolysis (saponification), at least a stoichiometric amount of base is required.
Low Reaction Temperature Ester hydrolysis can be slow at room temperature. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Refluxing in a suitable solvent is a common practice.
Reversibility of the Reaction (Acid-Catalyzed) Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water should be used.[1][2][3][4]
Steric Hindrance The acetate group in the PLAB scaffold might be sterically hindered. More forcing conditions (higher temperature, longer reaction time) or the use of a less hindered base might be required.

Problem 2: Degradation of the molecule during hydrolysis.

Possible Cause Suggested Solution
Harsh Reaction Conditions Strong acidic or basic conditions, coupled with high temperatures, can lead to the degradation of the sensitive core structure of the molecule.
Lactone Ring Opening The γ-lactone present in the PLAB structure can be susceptible to hydrolysis under strong basic conditions. Careful control of the reaction conditions (e.g., using a milder base or limiting the reaction time) is necessary to avoid this side reaction.
Rearrangement Reactions The presence of multiple functional groups and stereocenters can make the molecule prone to rearrangements under acidic or basic conditions. Screening different catalysts and solvents is recommended to find conditions that minimize these side reactions.

III. Experimental Protocols

The following are generalized protocols for the key transformations in the semi-synthesis of DMDA-PLB. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: General Procedure for Selective Demethylation using Lithium Iodide
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the PLAB starting material in anhydrous pyridine (or another suitable high-boiling polar aprotic solvent).

  • Reagent Addition: Add an excess of anhydrous lithium iodide (LiI) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dilute hydrochloric acid (HCl) and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the demethylated intermediate.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of the Acetate Ester
  • Preparation: Dissolve the acetylated intermediate in a suitable solvent mixture, such as methanol/water or THF/water.

  • Reagent Addition: Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product, DMDA-PLB, by column chromatography or recrystallization.

IV. Visualizations

Diagram 1: Logical Troubleshooting Workflow for Low Conversion Rates

G start Low Conversion Rate Observed check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) incomplete_reaction->optimize_conditions Yes change_reagent Change Reagent/ Catalyst side_products->change_reagent Yes purification Optimize Purification Protocol side_products->purification No optimize_conditions->incomplete_reaction success Improved Conversion Rate optimize_conditions->success Optimized protecting_groups Consider Protecting Groups change_reagent->protecting_groups change_reagent->success Improved Selectivity protecting_groups->optimize_conditions purification->success

Caption: A flowchart for troubleshooting low conversion rates.

Diagram 2: Semi-Synthetic Pathway from PLAB to DMDA-PLB

G PLAB Pseudolaric Acid B (PLAB) Intermediate Demethylated Intermediate PLAB->Intermediate Selective Demethylation DMDA_PLB This compound (DMDA-PLB) Intermediate->DMDA_PLB Acetate Hydrolysis

Caption: The two-step semi-synthesis of DMDA-PLB from PLAB.

References

Technical Support Center: Refining Purification Techniques for Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the isolation and purification of this important class of diterpenoid acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying DMDA-PLB analogs from a crude extract?

A1: Typically, the purification process begins with a preliminary fractionation using solvent partitioning. This separates compounds based on their polarity. For DMDA-PLB analogs, which are acidic, an acid-base extraction can be highly effective. The crude extract can be dissolved in an organic solvent and washed with an aqueous basic solution to extract the acidic analogs into the aqueous phase. The aqueous phase is then acidified and re-extracted with an organic solvent to recover the purified acidic fraction.

Q2: Which chromatographic techniques are most suitable for the purification of DMDA-PLB analogs?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful technique for purifying DMDA-PLB analogs. C18 and C30 columns are commonly used. For initial, larger-scale purification, flash column chromatography with silica (B1680970) gel can be employed to separate major classes of compounds before proceeding to preparative HPLC for final purification.

Q3: What are the key physicochemical properties of DMDA-PLB analogs to consider during purification?

A3: DMDA-PLB and its analogs are diterpene acids. Key properties include:

  • Low water solubility: This makes RP-HPLC a suitable technique and influences the choice of crystallization solvents.[1]

  • Acidic nature: Allows for acid-base extraction techniques.

  • UV absorbance: While they may not have a strong chromophore, they can often be detected by UV detectors in HPLC, typically at lower wavelengths (around 210 nm).

  • Susceptibility to degradation: Like many natural products, they can be sensitive to heat, light, and extreme pH conditions.

Q4: How can I improve the resolution between closely related DMDA-PLB analogs during HPLC?

A4: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to acidified water (e.g., with 0.1% formic or acetic acid).

  • Use a shallower gradient: A slower increase in the organic solvent concentration can enhance the separation of closely eluting peaks.

  • Change the stationary phase: If a C18 column does not provide adequate separation, a C30 column, which offers different selectivity for hydrophobic, long-chain molecules, may be effective.

  • Lower the temperature: Reducing the column temperature can sometimes improve the resolution between structurally similar compounds.

Q5: My DMDA-PLB analog "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point. To address this, you can:

  • Add more of the "good" solvent: This will keep the compound dissolved at a slightly lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can initiate crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DMDA-PLB analogs.

HPLC Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete extraction from the initial matrix.- Suboptimal mobile phase composition leading to poor elution.- Irreversible adsorption to the column.- Degradation of the compound on the column.- Optimize extraction solvent and time.- Perform a solvent scouting to find the optimal mobile phase.- Use a different stationary phase (e.g., C30 instead of C18).- Ensure the mobile phase pH is compatible with the compound's stability.
Poor Peak Shape (Tailing or Fronting) - Column overloading.- Inappropriate mobile phase pH.- Interaction with active sites on the silica backbone.- Sample solvent being too strong.- Reduce the injection volume or sample concentration.- Adjust the pH of the mobile phase to suppress the ionization of the acidic analyte (e.g., add 0.1% formic acid).- Use an end-capped column.- Dissolve the sample in the initial mobile phase.
Ghost Peaks - Contaminants in the mobile phase or from the injector.- Carryover from a previous injection.- Late-eluting compounds from a previous run.- Use high-purity solvents and filter the mobile phase.- Implement a thorough needle wash protocol.- Run a blank gradient after each sample.- Ensure the column is fully regenerated between runs.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp aging.- Temperature fluctuations.- Degas the mobile phase thoroughly.- Use fresh, HPLC-grade solvents.- Replace the detector lamp if necessary.- Use a column oven to maintain a stable temperature.
Crystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Slowly evaporate the solvent.- Cool the solution to a lower temperature (e.g., in a freezer).- Try a different solvent or a solvent/anti-solvent system.- Further purify the compound by chromatography.
Rapid Crystallization (Formation of Powder) - Solution is too concentrated.- Cooling is too fast.- Re-dissolve the solid in more hot solvent.- Allow the solution to cool slowly to room temperature before placing it in a cold environment.[2]
Low Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound has lower solubility at cold temperatures.[2]
Oily Precipitate - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent.- Add more solvent to reduce the saturation point.- Further purify the material before crystallization.[2]

Experimental Protocols

Preparative RP-HPLC for DMDA-PLB Analog Purification

This protocol is a general guideline and may require optimization for specific analogs.

  • Column: C18 or C30 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A shallow gradient is often effective. For example:

    • 0-5 min: 50% B

    • 5-45 min: 50% to 80% B

    • 45-50 min: 80% to 95% B

    • 50-55 min: 95% B

    • 55-60 min: 95% to 50% B (re-equilibration)

  • Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the partially purified extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the retention time of the target peak.

  • Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Troubleshooting Workflow for DMDA-PLB Analog Purification

Purification_Troubleshooting start Start Purification initial_purity Assess Initial Purity (e.g., by Analytical HPLC) start->initial_purity is_purity_low Purity < 95%? initial_purity->is_purity_low hplc_prep Perform Preparative HPLC is_purity_low->hplc_prep Yes crystallization Attempt Crystallization is_purity_low->crystallization No hplc_result Analyze HPLC Fractions hplc_prep->hplc_result is_hplc_pure Fractions > 98% Pure? hplc_result->is_hplc_pure is_hplc_pure->crystallization Yes hplc_troubleshoot Troubleshoot HPLC - Optimize Gradient - Change Column - Adjust pH is_hplc_pure->hplc_troubleshoot No crystal_result Analyze Crystals crystallization->crystal_result is_crystal_pure Crystals > 99% Pure? crystal_result->is_crystal_pure crystal_troubleshoot Troubleshoot Crystallization - Change Solvent - Slow Cooling - Seeding is_crystal_pure->crystal_troubleshoot No end Pure Compound Obtained is_crystal_pure->end Yes hplc_troubleshoot->hplc_prep crystal_troubleshoot->crystallization

Caption: A decision-tree workflow for troubleshooting the purification of DMDA-PLB analogs.

Logical Relationship of Purification Steps

Purification_Workflow crude_extract Crude Plant Extract solvent_partition Solvent Partitioning crude_extract->solvent_partition Initial Cleanup flash_chrom Flash Chromatography solvent_partition->flash_chrom Fractionation prep_hplc Preparative HPLC flash_chrom->prep_hplc High-Resolution Separation crystallization Crystallization prep_hplc->crystallization Final Polishing pure_compound Pure DMDA-PLB Analog crystallization->pure_compound

Caption: A typical workflow for the purification of DMDA-PLB analogs from a crude extract.

References

Validation & Comparative

A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B and Other Microtubule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), also known as Pseudolaric acid B (PAB), with other established microtubule inhibitors. This document outlines their mechanisms of action, presents supporting experimental data, and details relevant experimental protocols.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anticancer drug development. Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide focuses on a comparative analysis of DMDA-PAB, a microtubule-destabilizing agent, with other well-known inhibitors like paclitaxel (B517696) (a stabilizer), and vinca (B1221190) alkaloids and colchicine (B1669291) (destabilizers).

Mechanism of Action: A Tale of Stabilization and Destabilization

Microtubule-targeting agents exert their effects by interfering with the dynamic equilibrium of tubulin polymerization and depolymerization.

This compound (Pseudolaric acid B) is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2] Studies have shown that PAB induces G2/M phase cell cycle arrest and subsequent apoptosis in various cancer cell lines.[1][3] Evidence suggests that PAB competes with colchicine for binding to tubulin, indicating an interaction with the colchicine-binding site on the β-tubulin subunit.[1][4] However, some research also points to the possibility of PAB interacting with a novel binding site on tubulin, distinct from those of colchicine and vinblastine (B1199706).[5]

Paclitaxel , a prominent microtubule-stabilizing agent, binds to the β-tubulin subunit within the microtubule, promoting tubulin polymerization and stabilizing the resulting microtubule. This action disrupts the normal dynamics of microtubules, leading to the formation of abnormal microtubule bundles and mitotic arrest, ultimately triggering apoptosis.

Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are classic microtubule-destabilizing agents. They bind to the β-tubulin subunit at a site distinct from the colchicine-binding site, known as the vinca alkaloid-binding site. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their disassembly.

Colchicine is another well-characterized microtubule-destabilizing agent that binds to the β-tubulin subunit. By binding to this site, colchicine inhibits tubulin polymerization and disrupts microtubule formation, leading to mitotic arrest.

Quantitative Data Presentation

The following tables summarize the available quantitative data for DMDA-PAB (PAB) and other microtubule inhibitors. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (PAB) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer1.11[6]
U87Glioblastoma~10[7]
HeLaCervical Cancer10[3]
MCF-7Breast CancerData varies[1][3]
HepG2Liver CancerData varies[1][6]
A549Lung CancerData varies[6]

Table 2: Comparative IC50 Values for Tubulin Polymerization Inhibition

CompoundIC50 (µM)Reference
Pseudolaric acid B1.1[4]
Colchicine~2.5[1]

Table 3: Comparative Cytotoxicity (IC50) of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Various (8 human tumor cell lines)Multiple2.5 - 7.5[8]

Table 4: Comparative Cytotoxicity (IC50) of Vincristine in a Murine Leukemia Cell Line

Cell LineCancer TypeIC50 (nM)Reference
L5178YMurine Leukemia5.8[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in polymerization buffer.

  • Assay Procedure:

    • The tubulin solution is pre-incubated on ice.

    • The test compound dilutions are added to a 96-well plate.

    • The tubulin solution is added to the wells to initiate polymerization.

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • The change in absorbance (turbidity) at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • The rate and extent of polymerization are calculated from the absorbance curves.

    • The IC50 value for inhibition of polymerization is determined by plotting the percentage of inhibition against the compound concentration.

Immunofluorescence Microscopy for Microtubule Organization

This technique allows for the visualization of the microtubule network within cells to assess the effects of a compound.

Protocol:

  • Cell Culture and Treatment:

    • Cells are seeded on coverslips and allowed to adhere.

    • Cells are treated with the test compound at various concentrations for a specified duration.

  • Fixation and Permeabilization:

    • Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve cellular structures.

    • If using paraformaldehyde, cells are then permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular components.

  • Immunostaining:

    • Non-specific antibody binding is blocked using a blocking solution (e.g., 1% BSA in PBS).

    • Cells are incubated with a primary antibody specific for α-tubulin.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging:

    • The coverslips are mounted on microscope slides.

    • The cells are visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment:

    • Cells are cultured and treated with the test compound for a specific time.

  • Cell Harvesting and Fixation:

    • Cells are harvested by trypsinization and washed with PBS.

    • Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.

  • Staining:

    • The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry:

    • The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.

  • Data Analysis:

    • A histogram of DNA content is generated. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

    • The percentage of cells in each phase is quantified.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding and Treatment:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

  • MTT Incubation:

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

Microtubule_Inhibitor_MoA cluster_stabilizer Microtubule Stabilizers cluster_destabilizer Microtubule Destabilizers Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Promotes & Stabilizes DMDA_PAB DMDA-PAB (PAB) Tubulin Tubulin DMDA_PAB->Tubulin Inhibits Polymerization Vinca Vinca Alkaloids Vinca->Tubulin Inhibits Polymerization Colchicine Colchicine Colchicine->Tubulin Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Tubulin and Test Compound initiate Initiate Polymerization (add tubulin to compound) prep->initiate measure Measure Absorbance (340 nm) at 37°C over time initiate->measure analyze Analyze Polymerization Kinetics and IC50 measure->analyze Cell_Cycle_Arrest_Pathway cluster_pathway Signaling Pathway of Microtubule Inhibitor-Induced Cell Cycle Arrest inhibitor Microtubule Inhibitor (e.g., DMDA-PAB) disruption Microtubule Disruption inhibitor->disruption spindle Mitotic Spindle Dysfunction disruption->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B's Bioactivity in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Demethoxydeacetoxypseudolaric acid B, commonly known in the scientific literature as Pseudolaric acid B (PAB), with established anticancer agents across various cancer models. PAB is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. This document summarizes key experimental findings, presents detailed protocols for the cited bioassays, and visualizes the underlying molecular pathways to offer a clear perspective on PAB's potential as a therapeutic candidate.

Executive Summary

Pseudolaric acid B demonstrates significant cytotoxic and antiproliferative activity against a range of cancer cell lines, including those resistant to standard chemotherapeutics. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis. This guide cross-validates these findings in breast, head and neck, glioblastoma, and colorectal cancer models, and draws comparisons with doxorubicin, paclitaxel, cisplatin, and vincristine.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Pseudolaric acid B and comparator drugs.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, indicates the concentration of each compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Cancer ModelCell LinePseudolaric Acid B (µM)Doxorubicin (µM)Paclitaxel (µM)Cisplatin (µM)Vincristine (nM)
Breast Cancer MCF-71.35 (48h)[1]-0.012[2]-1.4[3]
MDA-MB-231 (Triple Negative)5.76 (72h)----
MDA435/LCC6 (Doxorubicin-sensitive)0.0780.019---
MDA435/LCC6MDR (Doxorubicin-resistant)0.0861.34---
Head and Neck Cancer HN22~1.0 (24h)[4]----
Glioblastoma U87~10 (24h)1.8 (24h)---
Colorectal Cancer HCT-1161.11----
Lung Cancer A549---30[5]-
Cervical Cancer HeLa----33[3]

Data for comparator drugs in some cell lines were sourced from different studies and are provided for general reference.

Table 2: Induction of Apoptosis

This table presents the percentage of apoptotic cells following treatment with Pseudolaric acid B or a comparator drug. The data highlights the pro-apoptotic efficacy of PAB.

Cancer ModelCell LineTreatmentApoptosis Rate (%)
Glioblastoma U87PAB (5 µM)24.43
PAB (10 µM)50.12
Lung Cancer A549Cisplatin (10 µM)~20[6]
Cisplatin (20 µM)~35[6]
Table 3: Cell Cycle Arrest

Pseudolaric acid B is a potent inducer of G2/M phase cell cycle arrest. This table quantifies the percentage of cells in the G2/M phase after treatment.

Cancer ModelCell LineTreatmentG2/M Phase Arrest (%)
Glioblastoma U87PAB (5 µM)42.25
PAB (10 µM)67.32
Breast Cancer MCF-7PAB (>2.5 µM)~93[7]
Paclitaxel (100 nM)77.8[2]
Cervical Cancer HeLaVincristine (100 nM)Significant increase[8]

Mechanism of Action and Signaling Pathways

Pseudolaric acid B exerts its anticancer effects primarily by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Microtubule Depolymerization and Mitotic Arrest

PAB binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.

G2M_Arrest PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin Binds to Microtubules Microtubules PAB->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Failure leads to

PAB-induced microtubule disruption and G2/M arrest.
Induction of Apoptosis

Prolonged G2/M arrest triggers programmed cell death, or apoptosis. PAB has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: PAB can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance results in the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -3) that culminates in apoptosis.

Extrinsic Pathway: In some cancer models, such as head and neck cancer, PAB has been shown to upregulate the expression of Death Receptor 5 (DR5).[4] Binding of its ligand (TRAIL) to DR5 initiates a signaling cascade that activates caspase-8, which in turn activates downstream executioner caspases like caspase-3.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 (DR5) Caspase8 Pro-caspase-8 DR5->Caspase8 Activates aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Activates Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax Bax Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Pro-caspase-9 CytochromeC->Caspase9 Activates aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 Activates PAB Pseudolaric Acid B PAB->DR5 Upregulates PAB->Bcl2 Downregulates PAB->Bax Upregulates aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Executes

Apoptotic pathways induced by Pseudolaric acid B.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow start Seed cells in a 96-well plate treat Treat with PAB or comparator drug start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Pseudolaric acid B or the comparator drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of PAB or comparator drug for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Treat cells with PAB or a comparator drug for the desired duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound (Pseudolaric acid B) exhibits potent anticancer activity across a variety of cancer models. Its mechanism of action as a microtubule-destabilizing agent, leading to G2/M arrest and apoptosis, is well-documented. Notably, its efficacy in doxorubicin-resistant breast cancer cells suggests its potential to overcome certain mechanisms of drug resistance. While direct head-to-head comparisons with a broad range of standard chemotherapeutics are still somewhat limited in the literature, the available data positions PAB as a promising natural compound for further preclinical and clinical investigation in oncology. Future studies should focus on comprehensive comparative analyses to better define its therapeutic window and potential clinical applications.

References

A Tale of Two Microtubule-Targeting Agents: Pseudolaric Acid B vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer chemotherapy, agents that target the microtubule cytoskeleton remain a cornerstone of treatment. Among these, paclitaxel (B517696) is a well-established and widely used drug. However, the search for novel agents with improved efficacy and reduced side effects is ongoing. This guide provides a detailed comparison of Pseudolaric acid B (PAB), a natural product with potent antitumor properties, and the conventional chemotherapeutic agent, paclitaxel.

Note on Nomenclature: This guide focuses on Pseudolaric acid B (PAB), the primary bioactive compound extensively studied in the literature. The initially requested "Demethoxydeacetoxypseudolaric acid B" did not yield sufficient comparative data in scientific databases. PAB is the major active constituent isolated from the root bark of Pseudolarix kaempferi.[1][2][3]

Mechanism of Action: A Fundamental Dichotomy

The most striking difference between Pseudolaric acid B and paclitaxel lies in their opposing effects on microtubule dynamics. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[4] Both drugs disrupt this process, leading to cell cycle arrest and apoptosis, but through fundamentally different mechanisms.

  • Paclitaxel: The Stabilizer. Paclitaxel is a microtubule-stabilizing agent.[5][6][7] It binds to the β-tubulin subunit within the microtubule polymer, enhancing the polymerization of tubulin dimers and stabilizing the resulting microtubules against depolymerization.[5][6][7] This action leads to the formation of abnormal, non-functional microtubule bundles and arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][7]

  • Pseudolaric Acid B: The Destabilizer. In direct contrast, Pseudolaric acid B is a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, leading to the disruption and disassembly of the microtubule network.[2][3] This disruption prevents the formation of a proper mitotic spindle, also causing a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3]

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Tubulin Dimers->Mitotic Arrest (G2/M) Disruption leads to... Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitotic Arrest (G2/M) Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes (Inhibits Depolymerization) PAB Pseudolaric Acid B PAB->Tubulin Dimers Destabilizes (Inhibits Polymerization) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis G PAB Pseudolaric Acid B Microtubule_Destabilization Microtubule Destabilization PAB->Microtubule_Destabilization Bcl2_down Bcl-2 Downregulation PAB->Bcl2_down Bax_up Bax Upregulation PAB->Bax_up G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest p53_up p53 & p21 Upregulation G2M_Arrest->p53_up p53_up->Bcl2_down p53_up->Bax_up Mitochondria Mitochondrial Pathway Bcl2_down->Mitochondria Bax_up->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound (PAB or Paclitaxel) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (e.g., 4h incubation) C->D E 5. Add solubilizing agent (e.g., DMSO) D->E F 6. Measure absorbance (e.g., 570 nm) E->F G 7. Calculate IC50 F->G

References

Confirming the Mechanism of Action of a PLAU Inhibitor Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a drug's mechanism of action is a cornerstone of preclinical and translational research. It provides the necessary evidence that a compound's therapeutic effect is achieved through the intended biological target. Genetic knockout studies, particularly those utilizing CRISPR-Cas9 technology, have become the gold standard for this validation process. By comparing the phenotypic effects of a pharmacological inhibitor with the genetic ablation of its putative target, researchers can build a robust case for the drug's on-target activity.

This guide provides a comparative framework for confirming the mechanism of action of a hypothetical urokinase-type plasminogen activator (PLAU) inhibitor, referred to as "Compound X," using PLAU knockout cell lines. PLAU is a serine protease that is overexpressed in various cancers and plays a crucial role in tumor progression, making it an attractive therapeutic target.[1][2] Its primary function is to convert plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cell invasion and metastasis.[2][3]

Comparison of Pharmacological Inhibition vs. Genetic Knockout

Pharmacological inhibitors and genetic knockouts are two complementary approaches to dissecting protein function. An inhibitor offers temporal control and is more representative of a therapeutic intervention. However, off-target effects can confound data interpretation. Conversely, a genetic knockout provides the most definitive evidence for the role of a specific protein but may induce compensatory mechanisms over time. Comparing the effects of Compound X with a PLAU knockout allows for a rigorous assessment of on-target versus off-target effects.

Data Presentation: Comparing Compound X to PLAU Knockout

The following tables summarize hypothetical quantitative data from experiments comparing the effects of Compound X and PLAU knockout on a cancer cell line.

Table 1: Effect on Cell Proliferation (MTT Assay)

ConditionCell Viability (% of Control)Standard Deviation
Wild-Type (WT) Control100%± 5.2%
WT + Compound X (10 µM)65%± 4.8%
PLAU Knockout (KO)62%± 5.5%
PLAU KO + Compound X (10 µM)60%± 5.1%

Table 2: Effect on Cell Migration (Transwell Assay)

ConditionMigrated Cells (per field)Standard Deviation
Wild-Type (WT) Control250± 25
WT + Compound X (10 µM)80± 15
PLAU Knockout (KO)75± 18
PLAU KO + Compound X (10 µM)72± 16

Table 3: Western Blot Analysis of Downstream Signaling

Conditionp-STAT1 (relative intensity)p-ERK1/2 (relative intensity)
Wild-Type (WT) Control1.001.00
WT + Compound X (10 µM)0.450.50
PLAU Knockout (KO)0.400.48

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Knockout of PLAU

This protocol outlines the generation of a stable PLAU knockout cell line.

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the PLAU gene using a design tool like CHOPCHOP.

    • Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).

  • Transfection:

    • Seed the target cancer cell line (e.g., HCT116) in a 6-well plate.

    • Transfect the cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Single-Cell Cloning:

    • 48 hours post-transfection, sort GFP-positive cells into a 96-well plate using fluorescence-activated cell sorting (FACS) to isolate single clones.

    • Expand the single-cell clones.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Lyse the cells and perform a western blot to confirm the absence of PLAU protein expression.

Western Blotting for PLAU and Downstream Targets

This protocol is for verifying PLAU knockout and assessing the phosphorylation status of downstream signaling proteins like STAT1 and ERK1/2.[4]

  • Cell Lysis:

    • Treat wild-type and PLAU knockout cells with or without Compound X for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 4-20% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PLAU, p-STAT1, STAT1, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Cell Proliferation (MTT) Assay

This assay measures cell viability based on mitochondrial activity.[5]

  • Cell Seeding:

    • Seed wild-type and PLAU knockout cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment:

    • Treat the cells with various concentrations of Compound X or vehicle control for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PLAU_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PLAU PLAU (uPA) Plasminogen Plasminogen PLAU->Plasminogen Activates PLAUR PLAUR (uPAR) PLAU->PLAUR Binds Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Degrades Integrins Integrins PLAUR->Integrins Associates JAK1 JAK1 PLAUR->JAK1 Activates FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras ERK ERK1/2 Ras->ERK Proliferation Proliferation & Migration ERK->Proliferation STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT1->Proliferation

Caption: PLAU signaling pathway.

Knockout_Validation_Workflow cluster_generation PLAU Knockout Cell Line Generation cluster_comparison Comparative Analysis gRNA_design 1. gRNA Design for PLAU Transfection 2. Transfection with CRISPR-Cas9 gRNA_design->Transfection Cloning 3. Single-Cell Cloning Transfection->Cloning Verification 4. Verification (Sequencing & WB) Cloning->Verification KO_cells PLAU KO Cells Verification->KO_cells WT_cells Wild-Type Cells Treatment Treat with Compound X WT_cells->Treatment KO_cells->Treatment Assays Phenotypic Assays (Proliferation, Migration) Treatment->Assays WB_analysis Western Blot (Downstream Targets) Treatment->WB_analysis

Caption: Experimental workflow for knockout validation.

Logic_Diagram cluster_hypothesis Hypothesis cluster_experiments Experimental Arms cluster_conclusion Conclusion Hypo Compound X inhibits PLAU Inhibitor Pharmacological Inhibition (WT cells + Compound X) Hypo->Inhibitor Knockout Genetic Ablation (PLAU KO cells) Hypo->Knockout Phenotype_A Phenotype A (e.g., Reduced Proliferation) Inhibitor->Phenotype_A Phenotype_B Phenotype B (e.g., Reduced Migration) Inhibitor->Phenotype_B Knockout->Phenotype_A Knockout->Phenotype_B Conclusion Mechanism Confirmed: Compound X acts on-target by inhibiting PLAU Phenotype_A->Conclusion Similar Results Phenotype_B->Conclusion Similar Results

Caption: Logic of knockout-based mechanism validation.

References

A Comparative Analysis of Commercial Antifungal Agents: A Framework for Evaluating Novel Compounds like Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. While Demethoxydeacetoxypseudolaric acid B (DMAPPAB) has been identified as a compound with potential biological activity, a comprehensive head-to-head comparison of its antifungal efficacy against commercially available agents is currently limited by the lack of published data. This guide provides a comparative overview of the most common classes of commercial antifungal drugs, outlining the key performance indicators and experimental protocols used for their evaluation. This framework can serve as a benchmark for the future assessment of novel compounds such as DMAPPAB.

Commercial Antifungal Agents: An Overview

The primary classes of antifungal drugs currently in clinical use include polyenes, azoles, echinocandins, and allylamines.[1][2] These agents are the cornerstone of treating a wide array of fungal infections, from superficial mycoses to life-threatening systemic infections caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus.[1][3][4]

Table 1: In Vitro Antifungal Activity of Commercial Agents against Candida albicans

Antifungal AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin BPolyene0.016-
FluconazoleAzole14
ItraconazoleAzole0.063-
VoriconazoleAzole--
CaspofunginEchinocandin-0.25

MIC (Minimum Inhibitory Concentration) values represent the concentration of a drug that inhibits the visible growth of a microorganism. MIC₅₀ and MIC₉₀ refer to the MICs required to inhibit 50% and 90% of isolates, respectively. Data is compiled from various sources and can vary based on the specific strains and testing methodologies used.[5]

Table 2: In Vitro Antifungal Activity of Commercial Agents against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)
Amphotericin BPolyene0.0600 - 4.0000
ItraconazoleAzole0.0600 - 8.0000
VoriconazoleAzole-
PosaconazoleAzole-
CaspofunginEchinocandin-

MIC ranges can be broad, reflecting the variability in susceptibility among different clinical isolates.[6] The development of resistance to azole antifungals in Aspergillus species is a growing concern.[4]

Mechanisms of Action: Diverse Strategies to Combat Fungal Growth

Commercial antifungal agents employ distinct mechanisms to inhibit or kill fungal cells. Understanding these pathways is crucial for identifying novel drug targets and predicting potential resistance mechanisms.

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, resulting in cell death.[7][8]

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.[3] Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.[3]

  • Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[9] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[9]

  • Allylamines (e.g., Terbinafine): Allylamines inhibit squalene (B77637) epoxidase, another enzyme involved in the ergosterol biosynthesis pathway.[2][7] This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the cell.[7]

Below is a diagram illustrating the distinct sites of action for these major antifungal classes.

Antifungal_Mechanism_of_Action cluster_cell Fungal Cell cluster_drugs Antifungal Agents cell_wall {Cell Wall | β-(1,3)-glucan} cell_membrane {Cell Membrane | Ergosterol} nucleus Nucleus Polyenes Polyenes (Amphotericin B) Polyenes->cell_membrane Bind to ergosterol, form pores Azoles Azoles (Fluconazole) Azoles->cell_membrane Inhibit ergosterol synthesis Echinocandins Echinocandins (Caspofungin) Echinocandins->cell_wall Inhibit β-(1,3)-glucan synthesis Allylamines Allylamines (Terbinafine) Allylamines->cell_membrane Inhibit ergosterol synthesis

Caption: Mechanisms of action of major commercial antifungal drug classes.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for these assays.[10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a commonly used technique.[10]

Experimental Workflow for Broth Microdilution MIC Assay:

  • Preparation of Antifungal Agent: The test compound (e.g., DMAPPAB) and commercial control drugs are serially diluted in a multi-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Inoculation: The microtiter plates are inoculated with the fungal suspension.

  • Incubation: The plates are incubated under specific conditions (temperature, time) suitable for the growth of the test fungus.

  • Reading of Results: The MIC is determined as the lowest drug concentration at which no visible growth is observed.[13]

The workflow for a typical MIC determination is visualized below.

MIC_Workflow prep_agent Prepare Serial Dilutions of Antifungal Agents inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum. This assay is important for determining whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Experimental Protocol for MFC Assay:

  • Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the antifungal agent.

  • The plates are incubated to allow for the growth of any remaining viable fungi.

  • The MFC is the lowest concentration of the drug from which no fungal growth occurs on the subculture plates.

Conclusion and Future Directions

While a direct comparison of this compound with commercial antifungal agents is not yet possible due to the absence of published data, this guide provides the necessary framework for such an evaluation. Future research on DMAPPAB should focus on determining its in vitro antifungal activity against a broad panel of clinically relevant fungi using standardized methods like those described here. Elucidating its mechanism of action will also be critical in understanding its potential as a novel therapeutic agent. The systematic generation of such data will enable a robust head-to-head comparison and provide the scientific community with the necessary information to assess its potential for further drug development.

References

Demethoxydeacetoxypseudolaric Acid B (DMAPT): A Comparative Guide to its Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Demethoxydeacetoxypseudolaric acid B (DMAPT) in selectively targeting cancer cells over normal cells. DMAPT, a water-soluble analog of Parthenolide, has emerged as a promising candidate in oncology research due to its pro-apoptotic and anti-inflammatory properties. This document synthesizes available experimental data to evaluate its selectivity, a critical attribute for potential anticancer therapeutics.

Quantitative Assessment of Cytotoxicity

While direct comparative studies quantifying the IC50 values of DMAPT in both cancer and normal cell lines within the same experiment are limited in the currently available literature, data from its parent compound, Parthenolide, offers valuable insights into the potential selectivity of this class of molecules. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, with a lower value indicating higher efficacy. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of preferential activity against cancerous cells.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
ParthenolideA2058Human Melanoma20[1]1.35
L929Mouse Fibroblast (Normal)27[1]
DMAPT-D6U87Human Glioblastoma15.5[2]Not available
LN229Human Glioblastoma11.15[2]Not available

Note: The data for Parthenolide is presented as a surrogate to illustrate the potential selectivity of this class of compounds. Qualitative studies suggest that DMAPT exhibits a favorable selectivity profile for cancer cells. For instance, Parthenolide, the parent compound of DMAPT, has been reported to not exert a notable effect on normal tissues[2]. Furthermore, in vivo studies have shown that DMAPT can protect normal tissues from radiation-induced apoptosis while enhancing apoptosis in prostate tumor tissue[3].

Experimental Protocols

The evaluation of DMAPT's cytotoxic and selective effects relies on established in vitro assays. The following are detailed methodologies for key experiments cited in the assessment of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of DMAPT. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathways

DMAPT exerts its anticancer effects through a multi-faceted mechanism, primarily involving the induction of oxidative stress and the inhibition of the pro-survival NF-κB signaling pathway, ultimately leading to apoptosis.

Experimental Workflow for Evaluating DMAPT Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis cancer_cells Cancer Cell Line d d cancer_cells->d normal_cells Normal Cell Line normal_cells->d dmapt_treatment DMAPT Treatment (Concentration Gradient) mtt_assay MTT Assay (Cell Viability) dmapt_treatment->mtt_assay apop_assay Apoptosis Assay (e.g., Annexin V/PI) dmapt_treatment->apop_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc pathway_analysis Signaling Pathway Analysis apop_assay->pathway_analysis si_calc Selectivity Index (SI) Calculation ic50_calc->si_calc fapt_treatment fapt_treatment

Caption: Workflow for assessing the selectivity of DMAPT.

DMAPT-Induced Apoptosis via ROS and NF-κB Inhibition

DMAPT's mechanism of action involves a dual attack on cancer cell survival. It induces the production of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptosis. Concurrently, DMAPT inhibits the canonical NF-κB pathway, a key regulator of cell survival and proliferation that is often constitutively active in cancer cells. Specifically, DMAPT has been shown to prevent the p65 subunit of NF-κB from binding to DNA[4]. This inhibition of NF-κB further sensitizes cancer cells to apoptosis.

G cluster_cell Cancer Cell cluster_ros ROS Production cluster_nfkb NF-κB Pathway Inhibition DMAPT DMAPT ROS Increased ROS DMAPT->ROS induces IKK IKK DMAPT->IKK inhibits DNA_damage DNA Damage ROS->DNA_damage causes Apoptosis Apoptosis DNA_damage->Apoptosis triggers p65_p50_IkB p65/p50-IκBα IKK->p65_p50_IkB phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription activates Gene_Transcription->Apoptosis inhibits

References

Replicating published findings on Demethoxydeacetoxypseudolaric acid B's anticancer properties.

Author: BenchChem Technical Support Team. Date: December 2025

Replicating Published Findings on the Anticancer Properties of Pseudolaric Acid B

A Comparative Guide for Researchers

Note on Nomenclature: The following guide focuses on the anticancer properties of Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi. Extensive research has been published on PAB's bioactivity. The term "Demethoxydeacetoxypseudolaric acid B" did not yield specific published findings in our search and may refer to a derivative or a less common synonym of PAB. This guide synthesizes the available data on PAB to facilitate the replication of key findings.

Pseudolaric acid B has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative summary of its reported anticancer activities, details the experimental protocols to replicate these findings, and visualizes the key signaling pathways involved.

Quantitative Data Summary

The efficacy of Pseudolaric acid B in inhibiting cancer cell growth is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a compilation of reported IC50 values for PAB in various cancer cell lines.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)AssayReference
U87Glioblastoma~10MTT Assay[1]
DU145Hormone-Refractory Prostate Cancer0.89 ± 0.18 (48h)CCK-8 Assay[2]
DU145Hormone-Refractory Prostate Cancer0.76 ± 0.15 (48h)Clonogenic Assay[2]
MCF-7Breast Cancer3.4 (36h)MTT Assay[3]
MCF-7Breast Cancer1.35 (48h)MTT Assay[3]
HCT-116Colon Cancer1.11Not Specified[4]
MDA-MB-231Triple-Negative Breast CancerConcentration-dependent inhibitionCCK-8, EdU, Colony Formation[5]
HN22, HSC3, Ca9.22, HSC4Head and Neck CancerSignificant inhibition at 0.5-1 µMTrypan Blue Exclusion[6]
HO-8910, A2780Ovarian CancerDose and time-dependent reduction in viabilityNot Specified[7]
AGSGastric CancerTime and dose-dependent inhibitionMTT Assay[8]

Table 2: Effects of Pseudolaric Acid B on Key Apoptosis and Cell Cycle-Related Proteins

ProteinFunctionEffect of PAB TreatmentCancer TypeReference
Apoptosis-Related Proteins
Death Receptor 5 (DR5)Extrinsic apoptosis pathway receptorUpregulationHead and Neck[6]
Cleaved Caspase-8Initiator caspase (extrinsic pathway)UpregulationHead and Neck[6]
Bcl-2Anti-apoptoticDownregulationProstate, Gastric, Triple-Negative Breast Cancer[2][5][8]
Bcl-xLAnti-apoptoticDownregulationTriple-Negative Breast Cancer[5]
BaxPro-apoptoticUpregulationProstate, Triple-Negative Breast Cancer[5][9]
Cleaved Caspase-9Initiator caspase (intrinsic pathway)UpregulationProstate, Triple-Negative Breast Cancer[2][5]
Cleaved Caspase-3Executioner caspaseUpregulationGastric, Prostate, Triple-Negative Breast Cancer[2][5][8]
Cleaved PARPSubstrate of cleaved caspase-3UpregulationGastric, Triple-Negative Breast Cancer[5][8]
Cell Cycle-Related Proteins
p53Tumor suppressorUpregulationBreast, Triple-Negative Breast Cancer[3][5]
p21Cyclin-dependent kinase inhibitorUpregulationBreast, Triple-Negative Breast Cancer[3][5]
Cyclin B1G2/M transition regulatorDownregulationTriple-Negative Breast Cancer[5]
CDK1 (cdc2)G2/M transition regulatorDownregulationGastric, Triple-Negative Breast Cancer[5][8]

Experimental Protocols

To aid in the replication of the reported findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of PAB on cancer cells.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (approximately 5000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.[10][11][12]

  • Compound Treatment:

    • Prepare a series of dilutions of Pseudolaric acid B in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing different concentrations of PAB. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 36, 48, or 72 hours).[12]

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.[10][11][12]

    • Incubate the plate for 1-4 hours in the incubator.[10][11][12]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the formula: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) * 100.

    • Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with various concentrations of PAB for the desired time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Quadrant analysis is used to differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Cell Lysis and Protein Quantification:

    • Treat cells with PAB, then wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.[13]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p53) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system or X-ray film.[15]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms of Pseudolaric acid B and a typical experimental workflow for its evaluation.

PAB_Apoptosis_Pathway cluster_HNC Head and Neck Cancer cluster_TNBC_Prostate Triple-Negative Breast & Prostate Cancer PAB1 Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB1->DR5 Upregulates Casp8 Cleaved Caspase-8 DR5->Casp8 Activates Apoptosis1 Apoptosis Casp8->Apoptosis1 PAB2 Pseudolaric Acid B PI3K_AKT PI3K/AKT Pathway PAB2->PI3K_AKT Inhibits Bcl2 Bcl-2 PAB2->Bcl2 Downregulates Bax Bax PAB2->Bax Upregulates Mito Mitochondrion Casp9 Cleaved Caspase-9 Mito->Casp9 Activates Bcl2->Mito Inhibits Bax->Mito Promotes release of Cytochrome c Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates Apoptosis2 Apoptosis Casp3->Apoptosis2

Caption: PAB-induced apoptosis signaling pathways in different cancer types.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with Pseudolaric Acid B (Varying Concentrations & Times) start->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis protein Protein Expression (Western Blot) treat->protein cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 Value viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate protein_levels Analyze Protein Levels (Bcl-2, Caspases, p53, etc.) protein->protein_levels cycle_dist Assess Cell Cycle Distribution cell_cycle->cycle_dist conclusion Conclusion on Anticancer Efficacy and Mechanism of Action ic50->conclusion apoptosis_rate->conclusion protein_levels->conclusion cycle_dist->conclusion

Caption: Experimental workflow for evaluating PAB's anticancer properties.

PAB_Cell_Cycle_Arrest cluster_proteins Regulatory Proteins PAB Pseudolaric Acid B p53 p53 PAB->p53 Upregulates cdk1 CDK1 / Cyclin B1 Complex PAB->cdk1 Downregulates p21 p21 p53->p21 Activates p21->cdk1 Inhibits M_Phase M Phase (Mitosis) cdk1->M_Phase Promotes Entry Arrest G2/M Arrest cdk1->Arrest Inhibition leads to G2_Phase G2 Phase G2_Phase->M_Phase Normal Progression

Caption: Mechanism of PAB-induced G2/M cell cycle arrest.

References

A Comparative Analysis of the Therapeutic Index of Demethoxydeacetoxypseudolaric Acid B and Other Diterpene Acids in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative assessment of the therapeutic index of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and other notable diterpene acids, offering valuable insights for researchers and drug development professionals in the field of oncology. This guide synthesizes quantitative data on the cytotoxic effects and, where available, the toxicity profiles of these compounds to evaluate their potential as cancer therapeutics.

The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between its toxic dose and its effective therapeutic dose. A higher TI indicates a wider margin of safety for a drug. In the context of preclinical cancer research, the TI is often estimated by comparing the concentration of a compound that kills 50% of cancer cells (IC50 or ED50) with the dose that is lethal to 50% of a test animal population (LD50) or causes toxicity in 50% of the population (TD50). Due to the limited availability of in vivo toxicity data for all compounds, this comparison also considers the in vitro selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells.

Quantitative Comparison of Cytotoxicity and Therapeutic Index

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the lethal dose (LD50) or selectivity index for DMDA-PLAB, Pseudolaric acid B (PAB), and Oridonin.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)LD50 (mg/kg, mice)Calculated Therapeutic Index (TI)
This compound (analog) HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, Hela0.136 - 1.162--Not ReportedNot ReportedNot Calculable
Pseudolaric acid B (PAB) HCT-1161.11[1]HKC (Human Kidney Proximal Tubular Epithelial)5.77[1]5.2Not ReportedNot Calculable
HepG2, SK-Hep-1, Huh-71.58, 1.90, 2.06[2]-----
Various Cancer Cell Lines0.17 - 5.20[1]-----
Oridonin AGS (Gastric Cancer)5.995 (24h)AML10 (Hepatocytes)> IC50 in HepG2Tumor Specificity Implied[3]35-40[4]Varies by cell line and dose
HGC27 (Gastric Cancer)14.61 (24h)-----
MGC803 (Gastric Cancer)15.45 (24h)-----
Various Cancer Cell Lines1.65 - 34.68[3]-----

Note: The therapeutic index for Oridonin is highly dependent on the specific cancer cell line and the dosage used to achieve the ED50. The selectivity index is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50):

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a diterpene acid required to inhibit the growth of cancer cells by 50%. A common method for its determination is the MTT assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diterpene acid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Determination of In Vivo Acute Toxicity (LD50):

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. This is a crucial parameter for assessing the acute toxicity of a compound.

  • Animal Model: A suitable animal model, typically mice or rats, is selected.

  • Dose Administration: Graded doses of the test compound are administered to different groups of animals, usually via a relevant route of administration (e.g., intraperitoneal or oral).

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods, such as the probit analysis.

Signaling Pathways and Mechanisms of Action

Diterpene acids exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Pseudolaric acid B (PAB), a closely related compound to DMDA-PLAB, has been shown to inhibit multiple carcinogenic signaling pathways.[2] Mechanistic studies have revealed that PAB can down-regulate the phosphorylation of key proteins in several critical pathways, including STAT3, ERK1/2, and Akt.[2] Furthermore, PAB has been observed to suppress the GSK-3β/β-catenin signaling pathway in hepatocellular carcinoma cells.[2] The culmination of these effects is the downregulation of proliferation markers like cyclin D1 and c-Myc, as well as anti-apoptotic proteins such as Bcl-2 and survivin.[2]

The following diagram illustrates the key signaling pathways targeted by Pseudolaric acid B, which are likely to be similar for this compound.

Pseudolaric_Acid_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PAB Pseudolaric Acid B STAT3 STAT3 PAB->STAT3 Inhibits Phosphorylation ERK1/2 ERK1/2 PAB->ERK1/2 Inhibits Phosphorylation Akt Akt PAB->Akt Inhibits Phosphorylation GSK-3b GSK-3b PAB->GSK-3b Promotes Degradation Complex p-STAT3 p-STAT3 (Inactive) STAT3->p-STAT3 CyclinD1 Cyclin D1 Proliferation Proliferation p-STAT3->Proliferation p-ERK1/2 p-ERK1/2 (Inactive) ERK1/2->p-ERK1/2 c-Myc c-Myc p-ERK1/2->Proliferation p-Akt p-Akt (Inactive) Akt->p-Akt Bcl-2 Bcl-2 Apoptosis_Inhibition Inhibition of Apoptosis p-Akt->Apoptosis_Inhibition GSK3b/b-Catenin GSK-3β/β-Catenin Complex (Degradation) GSK-3b->GSK3b/b-Catenin b-Catenin b-Catenin b-Catenin->GSK3b/b-Catenin b-Catenin->Proliferation Survivin Survivin

Caption: Signaling pathways inhibited by Pseudolaric acid B.

The workflow for assessing the therapeutic index of a novel compound like this compound involves a multi-step process, from initial in vitro screening to in vivo toxicity studies.

Therapeutic_Index_Workflow Start Start: Novel Compound In_Vitro_Screening In Vitro Cytotoxicity Screening (IC50 Determination) Start->In_Vitro_Screening Selectivity_Assay Selectivity Assay (Cancer vs. Normal Cells) In_Vitro_Screening->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Selectivity_Assay->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) Selectivity_Assay->In_Vivo_Efficacy Toxicity_Studies In Vivo Toxicity Studies (LD50/TD50 Determination) In_Vivo_Efficacy->Toxicity_Studies TI_Calculation Therapeutic Index Calculation In_Vivo_Efficacy->TI_Calculation Toxicity_Studies->TI_Calculation Decision Go/No-Go Decision for Further Development TI_Calculation->Decision

Caption: Experimental workflow for therapeutic index assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.